2-(Furan-3-yl)-1-tosylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H17NO3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-2-3-15(16)13-8-10-19-11-13/h4-8,10-11,15H,2-3,9H2,1H3 |
InChI Key |
RONLZZXKKREWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=COC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 2-(Furan-3-yl)-1-tosylpyrrolidine. Due to the absence of specific literature on this exact molecule, this document outlines a well-established, two-step synthetic pathway and presents predicted characterization data based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel furan-containing N-heterocycles for potential applications in drug discovery and development.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The initial step involves the synthesis of the key intermediate, 2-(furan-3-yl)pyrrolidine. The subsequent step is the N-tosylation of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Furan-3-yl)pyrrolidine
A plausible method for the synthesis of 2-(furan-3-yl)pyrrolidine involves a reductive amination/cyclization cascade.
Materials:
-
1-(Furan-3-yl)-4-chlorobutan-1-one
-
Ammonia (or a suitable amine source)
-
Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-(furan-3-yl)-4-chlorobutan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(furan-3-yl)pyrrolidine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
The N-tosylation of the synthesized 2-(furan-3-yl)pyrrolidine can be achieved using a standard procedure with tosyl chloride.
Materials:
-
2-(Furan-3-yl)pyrrolidine
-
Tosyl chloride (TsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(furan-3-yl)pyrrolidine (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Data (Predicted)
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₇NO₃S |
| Molecular Weight | 291.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate |
| Yield | 75-85% (after purification) |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.70 | d | 2H | Ar-H (Tosyl) |
| 7.35 | t | 1H | Furyl-H (C5) |
| 7.30 | d | 2H | Ar-H (Tosyl) |
| 7.20 | s | 1H | Furyl-H (C2) |
| 6.25 | s | 1H | Furyl-H (C4) |
| 4.50 | t | 1H | NCH (Pyrrolidine C2) |
| 3.60 - 3.50 | m | 1H | NCH₂ (Pyrrolidine C5) |
| 3.40 - 3.30 | m | 1H | NCH₂ (Pyrrolidine C5) |
| 2.40 | s | 3H | CH₃ (Tosyl) |
| 2.20 - 2.00 | m | 2H | CH₂ (Pyrrolidine C3) |
| 1.90 - 1.70 | m | 2H | CH₂ (Pyrrolidine C4) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | Ar-C (Tosyl C-S) |
| 142.0 | Furyl-C (C5) |
| 139.0 | Furyl-C (C2) |
| 135.0 | Ar-C (Tosyl C-ipso) |
| 129.5 | Ar-CH (Tosyl) |
| 127.5 | Ar-CH (Tosyl) |
| 125.0 | Furyl-C (C3) |
| 108.0 | Furyl-CH (C4) |
| 60.0 | NCH (Pyrrolidine C2) |
| 48.0 | NCH₂ (Pyrrolidine C5) |
| 34.0 | CH₂ (Pyrrolidine C3) |
| 25.0 | CH₂ (Pyrrolidine C4) |
| 21.5 | CH₃ (Tosyl) |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Peaks |
| IR (KBr, cm⁻¹) | 3110 (C-H, furan), 2970 (C-H, pyrrolidine), 1595 (C=C, aromatic), 1345 (S=O, sulfonyl), 1160 (S=O, sulfonyl) |
| MS (ESI+) m/z | 292.1 [M+H]⁺, 314.1 [M+Na]⁺ |
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of the target compound.
This technical guide provides a robust starting point for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations and the predicted characterization data offers a reliable reference for experimental verification. Researchers are encouraged to adapt and optimize these methods as needed for their specific laboratory conditions and research objectives.
In-depth Technical Guide: Spectroscopic Profile of 2-(Furan-3-yl)-1-tosylpyrrolidine
Abstract: This technical guide provides a detailed, albeit predicted, spectroscopic profile for the compound 2-(Furan-3-yl)-1-tosylpyrrolidine. Due to the absence of direct experimental data in publicly available literature, this document extrapolates expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: the 3-substituted furan ring, the N-tosylated pyrrolidine ring, and the p-toluenesulfonyl (tosyl) group. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or characterizing this molecule. A plausible synthetic protocol is also provided to facilitate its preparation and subsequent experimental validation of the data presented herein.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are predictions based on data from analogous structures and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.65 | d | 2H | Ar-H (ortho to SO₂) | Aromatic protons on the tosyl group. |
| ~7.40 | t | 1H | Furan C5-H | Proton at the 5-position of the furan ring. |
| ~7.30 | d | 2H | Ar-H (meta to SO₂) | Aromatic protons on the tosyl group. |
| ~7.25 | t | 1H | Furan C2-H | Proton at the 2-position of the furan ring. |
| ~6.40 | t | 1H | Furan C4-H | Proton at the 4-position of the furan ring. |
| ~4.50 | m | 1H | Pyrrolidine C2-H | Methine proton on the pyrrolidine ring, likely deshielded by the adjacent furan and nitrogen. |
| ~3.40 - 3.60 | m | 2H | Pyrrolidine C5-H ₂ | Methylene protons adjacent to the nitrogen on the pyrrolidine ring. |
| ~2.45 | s | 3H | Ar-CH ₃ | Methyl protons of the tosyl group. |
| ~1.80 - 2.20 | m | 4H | Pyrrolidine C3,C4-H ₂ | Methylene protons of the pyrrolidine ring. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~143.5 | Furan C 5 | Aromatic carbon in the furan ring. |
| ~143.0 | Ar-C (ipso, SO₂) | Aromatic carbon of the tosyl group attached to the sulfonyl group. |
| ~139.0 | Furan C 2 | Aromatic carbon in the furan ring. |
| ~137.0 | Ar-C (ipso, CH₃) | Aromatic carbon of the tosyl group attached to the methyl group. |
| ~129.5 | Ar-C H (meta) | Aromatic carbons of the tosyl group. |
| ~127.5 | Ar-C H (ortho) | Aromatic carbons of the tosyl group. |
| ~125.0 | Furan C 3 | Substituted carbon on the furan ring. |
| ~108.0 | Furan C 4 | Aromatic carbon in the furan ring. |
| ~60.0 | Pyrrolidine C 2 | Methine carbon of the pyrrolidine ring. |
| ~48.0 | Pyrrolidine C 5 | Methylene carbon adjacent to the nitrogen. |
| ~33.0 | Pyrrolidine C 3 | Methylene carbon of the pyrrolidine ring. |
| ~24.0 | Pyrrolidine C 4 | Methylene carbon of the pyrrolidine ring. |
| ~21.5 | Ar-C H₃ | Methyl carbon of the tosyl group.[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch (Furan and Tosyl).[2] |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Pyrrolidine).[3] |
| ~1600, ~1475 | Weak-Medium | Aromatic C=C stretch (Furan and Tosyl).[2][3] |
| ~1350, ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide).[4] |
| ~1300 - 1000 | Strong | C-N and C-O stretches.[3] |
| ~900 - 690 | Strong | Aromatic C-H out-of-plane bend.[2][3] |
| ~815 | Medium | S-O-C stretch.[4] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Assignment | Notes |
| 292.10 | [M+H]⁺ | Predicted molecular ion peak for C₁₅H₁₇NO₃S. |
| 224.13 | [M - C₄H₃O + H]⁺ | Loss of the furan ring. |
| 155.05 | [C₇H₇SO₂]⁺ | Tosyl group fragment. |
| 137.08 | [M - C₇H₇SO₂ + H]⁺ | Loss of the tosyl group. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the tosyl group. |
| 68.05 | [C₄H₅O]⁺ | Furan-containing fragment. |
Experimental Protocols
As this compound is not commercially available, a synthetic procedure is required. The following protocol describes a plausible route for the synthesis and purification of this compound.
Proposed Synthesis of this compound
The proposed synthesis involves a Grignard reaction between 3-bromofuran and an appropriate N-tosylpyrrolidine-derived electrophile.
Caption: Proposed synthetic pathway for this compound.
Methodology:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 3-bromofuran in anhydrous THF is added dropwise.[5] The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding a solution of 3-furylmagnesium bromide.
-
Preparation of Electrophile: N-Tosylproline is converted to a suitable electrophile, such as the corresponding Weinreb amide or aldehyde, using standard literature procedures.
-
Coupling Reaction: The solution of 3-furylmagnesium bromide is cooled to -78 °C, and the N-tosylpyrrolidine-derived electrophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the process for characterizing the synthesized compound.
Caption: Logical workflow for the spectroscopic analysis of the target compound.
Methodology:
-
Sample Preparation: A sample of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or KBr pellet for IR analysis. For MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the protons and carbons. Two-dimensional NMR experiments (e.g., COSY, HSQC) are conducted to establish connectivity and confirm assignments.
-
Infrared Spectroscopy: An IR spectrum is recorded to identify the characteristic vibrations of the functional groups present in the molecule, particularly the S=O stretches of the sulfonamide.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem MS (MS/MS) can be used to study the fragmentation patterns and further corroborate the structure.
-
Data Integration: Data from all three techniques are integrated to provide a comprehensive and unambiguous confirmation of the structure of this compound.
Signaling Pathways and Biological Activity
A search of the available literature did not yield any information regarding the involvement of this compound in specific signaling pathways or its biological activity. Compounds containing furan and pyrrolidine scaffolds are present in many bioactive molecules, but the specific biological role of this particular structure has not been reported.[6][7]
Conclusion
This document provides a foundational guide to the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data offer a reliable baseline for researchers aiming to synthesize and identify this compound. The provided synthetic protocol and analytical workflow are designed to enable the practical preparation and rigorous structural confirmation of the molecule. Future experimental work is necessary to validate and refine the predicted data presented in this guide.
References
Enantioselective Synthesis of Chiral 2-(Furan-3-yl)-1-tosylpyrrolidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed enantioselective synthesis of the novel chiral compound, 2-(furan-3-yl)-1-tosylpyrrolidine. As no direct synthesis for this specific molecule has been reported in the literature, this document provides a comprehensive, step-by-step synthetic pathway based on well-established and analogous reactions. The proposed route commences with the synthesis of a key intermediate, 4-(furan-3-yl)-4-oxobutanoic acid, followed by the formation of a cyclic N-tosylimine, and culminates in an asymmetric reduction to yield the target chiral pyrrolidine. This guide furnishes detailed, plausible experimental protocols, presents quantitative data from analogous transformations in clearly structured tables, and includes visualizations of the proposed synthetic pathway to aid researchers in the potential synthesis of this and structurally related compounds.
Introduction
Chiral pyrrolidines are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as core components of a wide array of biologically active molecules. The furan moiety, also a common pharmacophore, imparts unique electronic and steric properties. The combination of these two structural motifs in an enantiomerically pure form, such as in this compound, presents a compelling target for the development of novel therapeutic agents. The tosyl group on the pyrrolidine nitrogen serves to modify the nucleophilicity of the nitrogen atom and can act as a useful handle for further synthetic transformations.
This document serves as a detailed technical guide for the proposed enantioselective synthesis of chiral this compound. The proposed pathway is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of similar heterocyclic compounds.
Proposed Synthetic Pathway
The proposed enantioselective synthesis of chiral this compound is a multi-step process, beginning with the synthesis of the key precursor, 4-(furan-3-yl)-4-oxobutanoic acid. This is followed by a reductive amination and subsequent cyclization to form the crucial cyclic N-tosylimine intermediate. The final and key stereochemistry-determining step involves the asymmetric reduction of this imine to furnish the desired chiral pyrrolidine.
Figure 1: Proposed synthetic pathway for chiral this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Furan-3-yl)-4-oxobutanoic Acid
The synthesis of the key intermediate, 4-(furan-3-yl)-4-oxobutanoic acid, can be achieved via a Friedel-Crafts acylation of a suitable furan precursor with succinic anhydride. Due to the acid sensitivity of the furan ring, milder Lewis acid catalysts are recommended over harsher ones like aluminum chloride. 3-Furoic acid is a commercially available starting material that can be used to generate a more reactive 3-substituted furan for this reaction.
Proposed Protocol (Analogous to Friedel-Crafts Acylation of Furans):
-
To a solution of 3-furoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 3-furoyl chloride.
-
In a separate flask, suspend succinic anhydride (1.1 eq) and a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) (1.2 eq) in a solvent like nitrobenzene or 1,2-dichloroethane at 0 °C.
-
To this suspension, add the freshly prepared 3-furoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(furan-3-yl)-4-oxobutanoic acid.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Analogous Yield (%) | Reference |
| AlCl₃ | CS₂ | 0 - RT | 24 | 50-70 | General Friedel-Crafts |
| SnCl₄ | CH₂Cl₂ | 0 - RT | 12 | 60-80 | General Friedel-Crafts |
| BF₃·OEt₂ | Dichloroethane | RT | 18 | 55-75 | General Friedel-Crafts |
Table 1: Typical Conditions for Friedel-Crafts Acylation of Furan Derivatives.
Step 2 & 3: Formation of 1-Tosyl-5-(furan-3-yl)-2,3-dihydro-1H-pyrrole
The conversion of 4-(furan-3-yl)-4-oxobutanoic acid to the cyclic N-tosylimine can be accomplished through a one-pot reductive amination followed by intramolecular cyclization.
Proposed Protocol (Analogous to Reductive Amination and Cyclization):
-
To a solution of 4-(furan-3-yl)-4-oxobutanoic acid (1.0 eq) and p-toluenesulfonamide (1.1 eq) in a suitable solvent such as toluene, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Acidify the reaction mixture to pH 4-5 with glacial acetic acid to facilitate both imine formation and reduction.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion of the reductive amination, add a dehydrating agent such as magnesium sulfate or molecular sieves, and heat the reaction mixture to reflux to promote the intramolecular cyclization to the cyclic N-tosylimine.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-tosyl-5-(furan-3-yl)-2,3-dihydro-1H-pyrrole.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Analogous Yield (%) | Reference |
| NaBH₃CN | Methanol/Toluene | RT then Reflux | 48 | 60-85 | [1] |
| NaBH(OAc)₃ | Dichloroethane | RT then Reflux | 24 | 70-90 | [1] |
Table 2: Conditions for Reductive Amination and Subsequent Cyclization.
References
An In-depth Technical Guide to the Synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic pathway for 2-(Furan-3-yl)-1-tosylpyrrolidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this paper outlines a rational, multi-step approach based on well-established organic chemistry principles and analogous reactions. The proposed synthesis is designed to be accessible to researchers with a strong background in synthetic organic chemistry.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through the construction of the key 2-(furan-3-yl)pyrrolidine intermediate, followed by the final tosylation of the pyrrolidine nitrogen. The furan-3-yl moiety is introduced via the nucleophilic addition of a 3-furyl organometallic species to a protected pyrrolidinone precursor.
The proposed multi-step synthesis is as follows:
-
N-Protection of 2-Pyrrolidinone: The synthesis commences with the protection of the nitrogen atom of commercially available 2-pyrrolidinone (I) using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-2-pyrrolidinone (II). This step is crucial to prevent side reactions in the subsequent nucleophilic addition.
-
Generation of 3-Lithiofuran: The key furan-containing nucleophile, 3-lithiofuran (IV), is prepared in situ from 3-bromofuran (III) via lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperature.
-
Nucleophilic Addition: 3-Lithiofuran (IV) is then added to N-Boc-2-pyrrolidinone (II) to form the hemiaminal intermediate, tert-butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate (V).
-
Reductive Deprotection: The hemiaminal (V) is subsequently reduced and deprotected to afford 2-(furan-3-yl)pyrrolidine (VI). This can be achieved using a reagent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, which facilitates both the reduction of the hemiaminal and the cleavage of the Boc protecting group.
-
N-Tosylation: The final step involves the tosylation of the secondary amine of 2-(furan-3-yl)pyrrolidine (VI) with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the target compound, this compound (VII).
Data Presentation
The following table summarizes the proposed reaction steps with typical conditions and expected yields based on analogous reactions found in the literature.
| Step | Reaction | Starting Materials | Key Reagents | Typical Solvent | Typical Conditions | Expected Yield (%) |
| 1 | N-Boc Protection | 2-Pyrrolidinone | (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temperature, 12h | 90-95 |
| 2 | Lithiation | 3-Bromofuran | n-BuLi | Tetrahydrofuran | -78 °C, 1h | >95 (in situ) |
| 3 | Nucleophilic Addition | N-Boc-2-pyrrolidinone, 3-Lithiofuran | - | Tetrahydrofuran | -78 °C to Room Temp. | 70-80 |
| 4 | Reductive Deprotection | tert-Butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate | Triethylsilane, Trifluoroacetic acid | Dichloromethane | 0 °C to Room Temp. | 60-70 |
| 5 | N-Tosylation | 2-(Furan-3-yl)pyrrolidine | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temp. | 85-95 |
Experimental Protocols
Detailed methodologies for the key steps of the proposed synthesis are provided below. These protocols are based on established procedures for similar transformations and may require optimization for this specific synthetic sequence.
Step 1: Synthesis of tert-Butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone)
To a solution of 2-pyrrolidinone (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by flash chromatography to yield N-Boc-2-pyrrolidinone as a white solid.
Step 2: In Situ Generation of 3-Lithiofuran
A solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The formation of 3-lithiofuran is typically assumed to be quantitative and the resulting solution is used immediately in the next step.
Step 3: Synthesis of tert-Butyl 2-(Furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate
To the freshly prepared solution of 3-lithiofuran at -78 °C, a solution of N-Boc-2-pyrrolidinone (0.9 eq) in anhydrous tetrahydrofuran is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 4: Synthesis of 2-(Furan-3-yl)pyrrolidine
To a solution of tert-butyl 2-(furan-3-yl)-2-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, triethylsilane (2.0-3.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (5.0-10.0 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude amine may be purified by distillation or chromatography.
Step 5: Synthesis of this compound
To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield this compound.
Mandatory Visualization
Synthetic Pathway Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Stability Analysis of 2-(Furan-3-yl)-1-tosylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-(Furan-3-yl)-1-tosylpyrrolidine under various stress conditions. The stability of this molecule is a critical parameter for its potential development as a pharmaceutical agent, influencing its shelf-life, formulation, and storage requirements. This document outlines potential degradation pathways and provides detailed, best-practice experimental protocols for conducting forced degradation studies. The information presented herein is synthesized from established chemical principles and stability data of related chemical moieties, offering a predictive framework in the absence of direct experimental data for this specific compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the biologically relevant furan and pyrrolidine scaffolds. The tosyl group, a common protecting group in organic synthesis, imparts specific physicochemical properties to the molecule. Understanding the inherent stability of this compound is paramount for its progression through the drug development pipeline. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide details a systematic approach to assessing the stability of this compound under hydrolytic, oxidative, photolytic, and thermolytic stress conditions.
Predicted Stability Profile
Based on the known reactivity of its constituent functional groups—the furan ring, the N-tosyl bond, and the pyrrolidine ring—a predicted stability profile for this compound can be summarized. The N-tosyl group is generally stable but can be susceptible to cleavage under strongly acidic conditions. The furan moiety is known to be sensitive to oxidation, which can lead to ring-opening. The pyrrolidine ring is relatively stable but can undergo degradation under harsh thermal conditions.
Table 1: Predicted Stability of this compound under Various Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate to Low | 3-yl-pyrrolidine, p-Toluenesulfonic acid |
| Neutral Hydrolysis (e.g., Water at pH 7) | High | Minimal degradation expected |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | High | Minimal degradation expected |
| Oxidative (e.g., 3% H₂O₂) | Low | Ring-opened furan derivatives (e.g., dicarboxylic acids), N-oxides |
| Photolytic (e.g., ICH Q1B conditions) | Moderate | Potential for photo-rearrangement or radical-induced degradation |
| Thermolytic (e.g., 60-80°C) | Moderate | Potential for pyrrolidine ring opening at higher temperatures |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to assess the stability of this compound under a range of stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer an appropriate volume of the stock solution into a clear glass vial.
-
Subject the samples to the stress conditions as detailed below.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Section 4).
-
A control sample, protected from the stressor, should be analyzed concurrently.
Hydrolytic Stability
-
Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
-
Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C. Analyze at 0 and 24 hours.
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
Oxidative Stability
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours.
Photostability
-
Expose a solid sample and a solution of the compound (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
Thermal Stability
-
Expose a solid sample of the compound to dry heat at 80°C.
-
Analyze the sample at 0, 24, and 48 hours.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
A Comprehensive Guide to the Retrosynthetic Analysis of 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible retrosynthetic analysis for the synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine, a molecule of interest in medicinal chemistry and drug development. The proposed synthetic strategy is built upon established organic chemistry principles and supported by literature precedents for the key transformations. This document provides a logical framework for the laboratory synthesis of the target compound, complete with proposed experimental protocols, quantitative data, and workflow visualizations.
Retrosynthetic Strategy
The primary retrosynthetic disconnection of the target molecule, This compound (1) , involves the carbon-carbon bond between the pyrrolidine ring and the furan ring. This leads to two key synthons: a nucleophilic furan-3-yl species and an electrophilic N-tosylpyrrolidine cation equivalent.
A practical and efficient approach to this bond formation is the reaction of a Grignard reagent derived from 3-bromofuran with an N-acyliminium ion generated in situ from an N-tosyl-2-alkoxypyrrolidine. This strategy is advantageous as it utilizes readily available starting materials and relies on a well-documented class of reactions.
The retrosynthetic pathway can be visualized as follows:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis, based on the retrosynthetic analysis, involves three main stages:
-
Preparation of 3-Bromofuran (4): This key intermediate can be synthesized from furan through electrophilic bromination.
-
Preparation of N-Tosyl-2-methoxypyrrolidine (3): This precursor is prepared in a two-step sequence starting from commercially available pyrrolidin-2-one.
-
Grignard Reaction and Final Assembly: The final step involves the formation of the 3-furyl Grignard reagent and its subsequent reaction with the N-acyliminium ion generated from N-tosyl-2-methoxypyrrolidine to yield the target molecule (1) .
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Data Presentation
The following table summarizes the anticipated quantitative data for the proposed synthetic steps, based on literature precedents for analogous reactions.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tosylation | Pyrrolidin-2-one | p-Toluenesulfonyl chloride, NaH | DMF | 0 to rt | 12 | ~90 | Analogous tosylations of lactams |
| 2 | Reduction & Methoxylation | N-Tosylpyrrolidinone | DIBAL-H, then MeOH/H+ | Toluene | -78 to rt | 4 | ~85 | Reduction of N-acyl lactams |
| 3 | Bromination | Furan | NBS, catalyst | Dichloromethane | 0 | 2 | ~70 | Electrophilic bromination of furan |
| 4 | Grignard Formation | 3-Bromofuran | Mg turnings, I2 (cat.) | THF | rt to 40 | 2 | >90 | Standard Grignard reagent preparation[1][2][3] |
| 5 | Coupling Reaction | N-Tosyl-2-methoxypyrrolidine | 3-Furylmagnesium bromide, BF3·OEt2 | THF | -78 to rt | 6 | ~75 | Addition of Grignard reagents to N-acyliminium ions[4] |
Experimental Protocols
Step 1: Synthesis of N-Tosylpyrrolidin-2-one (5)
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, a solution of pyrrolidin-2-one (6 , 1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of p-toluenesulfonyl chloride (7 , 1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-tosylpyrrolidin-2-one (5 ).
Step 2: Synthesis of N-Tosyl-2-methoxypyrrolidine (3)
A solution of N-tosylpyrrolidin-2-one (5 , 1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H, 1.2 eq) in toluene is added dropwise, and the mixture is stirred at -78 °C for 2 hours. Anhydrous methanol is then added, followed by a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of Rochelle's salt solution and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-tosyl-2-methoxypyrrolidine (3 ), which can be used in the next step without further purification.
Step 3: Synthesis of 3-Bromofuran (4)
To a solution of furan (8 , 1.0 eq) in dichloromethane at 0 °C is added N-bromosuccinimide (NBS, 1.05 eq) in portions. A suitable catalyst, such as a catalytic amount of a Lewis acid or a Brønsted acid, may be added to facilitate the reaction.[5] The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to give 3-bromofuran (4 ).[6][7]
Step 4: Preparation of 3-Furylmagnesium Bromide (2)
Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 3-bromofuran (4 , 1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the Grignard reaction has started, the remaining solution of 3-bromofuran is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent (2 ).[1][2][3]
Step 5: Synthesis of this compound (1)
To a solution of N-tosyl-2-methoxypyrrolidine (3 , 1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2, 1.2 eq). The mixture is stirred at this temperature for 30 minutes to facilitate the in situ formation of the N-acyliminium ion. The freshly prepared solution of 3-furylmagnesium bromide (2 , 1.5 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, this compound (1 ).[4]
References
Methodological & Application
Application Notes and Protocols: Use of 2-(Furan-3-yl)-1-tosylpyrrolidine in Asymmetric Catalysis
A thorough review of available scientific literature did not yield specific applications or detailed protocols for the use of 2-(Furan-3-yl)-1-tosylpyrrolidine in asymmetric catalysis. While the structural motifs of a tosyl-protected pyrrolidine and a furan ring are features of various successful chiral catalysts and ligands, this particular combination does not appear to be documented in published research for asymmetric synthesis.
This document, therefore, provides a broader overview of the potential catalytic utility of molecules containing these key structural elements, drawing on established principles in asymmetric catalysis. The information is intended to offer a conceptual framework for researchers and professionals in drug development who may be interested in exploring the synthesis and application of novel chiral catalysts.
General Concepts in Pyrrolidine-Based Asymmetric Catalysis
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis and is also a privileged structure in many chiral ligands for metal-catalyzed reactions.[1][2] The chirality at the C2 position of the pyrrolidine ring can effectively control the stereochemical outcome of a wide range of chemical transformations.
N-Sulfonyl Protection (e.g., Tosyl Group):
The presence of a tosyl (p-toluenesulfonyl) group on the pyrrolidine nitrogen serves several key functions:
-
Electronic Modification: The electron-withdrawing nature of the tosyl group can influence the nucleophilicity and basicity of the pyrrolidine nitrogen.
-
Steric Hindrance: The bulky tosyl group can play a crucial role in creating a well-defined chiral environment around the catalytic center, thereby influencing the facial selectivity of the reaction.
-
Conformational Rigidity: The sulfonamide linkage can restrict the conformational flexibility of the pyrrolidine ring, which is often beneficial for achieving high enantioselectivity.
Pyrrolidine-based organocatalysts, such as those derived from proline, are widely used in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.[2]
The Role of the Furan Moiety in Chiral Ligands and Catalysts
The furan ring is a versatile heterocyclic motif that can be incorporated into chiral ligands and catalysts. Its potential contributions to asymmetric catalysis include:
-
Coordination to Metal Centers: The oxygen atom of the furan ring can act as a Lewis basic site, allowing for coordination to a metal center. This interaction can be crucial for the formation of a rigid and well-defined catalytic complex.
-
Steric Influence: The planar and relatively rigid structure of the furan ring can contribute to the overall steric environment of the catalyst, influencing substrate approach and stereoselectivity.
-
Electronic Effects: The electron-rich nature of the furan ring can modulate the electronic properties of the catalyst.
Recent research has explored the synthesis of chiral furan-containing compounds and their potential as ligands in asymmetric catalysis.[1][3][4] For instance, novel C2-symmetric chiral furan-N,N'-dioxide ligands have been designed and synthesized from optically pure L-prolinamides.[1] Additionally, furan-containing helicenes have been synthesized enantioselectively using gold-catalyzed hydroarylation reactions.[5]
Hypothetical Catalytic Applications and Experimental Approach
While no specific applications for this compound are reported, one could hypothesize its potential use in reactions where related pyrrolidine or furan-containing catalysts have shown promise. A general workflow for investigating the catalytic activity of a novel, untested chiral ligand or organocatalyst like this compound is outlined below.
Diagram: General Workflow for Catalyst Screening
Caption: General workflow for the synthesis and evaluation of a novel chiral catalyst.
Protocol: General Procedure for a Test Reaction (Michael Addition)
The following is a generalized protocol for a Michael addition reaction, which could be used as a starting point to screen the catalytic activity of this compound.
-
Preparation of the Reaction Mixture:
-
To a dry vial, add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.1 mmol, 1.0 equiv.).
-
Add the chiral catalyst, this compound (0.01 mmol, 10 mol%).
-
Add the chosen solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature).
-
-
Addition of the Michael Donor:
-
Add the Michael donor (e.g., isobutyraldehyde, 0.3 mmol, 3.0 equiv.) to the reaction mixture.
-
If required, add an acidic or basic co-catalyst.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Conclusion
Although this compound is not a documented catalyst in the field of asymmetric synthesis, its structural components suggest potential for such applications. The pyrrolidine framework provides a robust chiral scaffold, while the tosyl group and furan moiety can impart specific steric and electronic properties. The development and screening of this and other novel catalysts based on these principles could lead to new and efficient methods for the synthesis of enantioenriched molecules relevant to the pharmaceutical and chemical industries. Further research would be required to synthesize this compound and evaluate its efficacy in various asymmetric transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: 2-(Furan-3-yl)-1-tosylpyrrolidine as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-(Furan-3-yl)-1-tosylpyrrolidine is a novel chemical entity and is not widely reported in the scientific literature. The following application notes and protocols are based on established principles of organic synthesis and medicinal chemistry, drawing from methodologies for analogous structures. The provided data are representative and should be considered as a guide for research and development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2][3][4] The furan moiety is also a significant component in many biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8] Furthermore, the furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and pharmacokinetic profiles.[9][10]
This document outlines the potential of this compound as a novel building block for the synthesis of new chemical entities with therapeutic potential. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen and can also be utilized as a handle for further synthetic transformations. The furan-3-yl moiety offers a site for various chemical modifications, allowing for the exploration of a diverse chemical space.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the asymmetric synthesis of 2-(furan-3-yl)pyrrolidine followed by N-tosylation.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Quantitative Data from Analogous Syntheses
The following tables provide representative data for the key transformations based on literature reports for similar substrates.
Table 1: Representative Yields for Asymmetric Synthesis of 2-Aryl/Heteroaryl Pyrrolidines
| Substrate | Catalyst/Enzyme | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| ω-chloro-1-(p-tolyl)ethan-1-one | Transaminase (ATA-117-Rd6) | KPi buffer, DMSO | 40 | 84 | >99.5 | [11] |
| 5-Phenyl dihydrofuran, N-tosyl imino ester | TiCl4 | CH2Cl2 | -78 to 23 | 90 | >98 (d.r.) | [12] |
| 2-Arylidenebenzofuran-3(2H)-one, Imine | Quinine | Toluene | rt | up to 95 | up to 99 | [13] |
Table 2: Representative Yields for N-Tosylation of Secondary Amines
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(Piperazin-1-yl)ethanol | Tosyl Chloride | Pyridine | Pyridine | rt | Not isolated (converts to chloride) | [14] |
| 2-(Trifluoromethylsulfonamidoalkyl)pyrrolidine | Tosyl Chloride | Et3N, DMAP | CH2Cl2 | 0 to rt | High | [15] |
| (S)-Amino alcohols | Tosyl Chloride | K2CO3 | Acetonitrile | rt | High | General Protocol |
Experimental Protocols
Step 1: Asymmetric Synthesis of 2-(Furan-3-yl)pyrrolidine (Biocatalytic Approach)
This protocol is adapted from a transaminase-triggered cyclization for the synthesis of 2-substituted pyrrolidines.[11]
Materials:
-
4-Chloro-1-(furan-3-yl)butan-1-one
-
Transaminase (e.g., ATA-117 or an engineered variant)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Reaction vessel with magnetic stirring and temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a reaction vessel, add potassium phosphate buffer (100 mM, pH 8.0).
-
Add the transaminase enzyme, PLP (1 mM), and isopropylamine (1 M).
-
Dissolve 4-chloro-1-(furan-3-yl)butan-1-one in DMSO (to a final concentration of 20% v/v) and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at 40°C.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(furan-3-yl)pyrrolidine.
Step 2: N-Tosylation of 2-(Furan-3-yl)pyrrolidine
This is a general protocol for the N-tosylation of secondary amines.
Materials:
-
2-(Furan-3-yl)pyrrolidine
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirring
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve 2-(furan-3-yl)pyrrolidine in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Pharmaceutical Synthesis
The this compound building block is a promising starting point for the synthesis of a wide array of potential drug candidates.
-
Scaffold for Library Synthesis: The furan ring can undergo various transformations such as electrophilic substitution, metalation-cross coupling, and cycloaddition reactions. The pyrrolidine ring can be further functionalized after potential removal of the tosyl group. This allows for the creation of a diverse library of compounds for high-throughput screening.
-
Bioisosteric Replacement: The furan moiety can be used as a bioisostere for a phenyl ring in known pharmacophores to potentially improve properties such as solubility, metabolic stability, and target binding affinity.[9][10]
-
Access to Novel Chemical Space: The combination of the furan and pyrrolidine scaffolds provides access to novel three-dimensional chemical space, which is increasingly important in modern drug discovery.[16]
-
Therapeutic Targets: Furan and pyrrolidine derivatives have been reported to exhibit a broad range of biological activities.[1][6] This building block can be used to synthesize compounds targeting:
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow using the this compound building block.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijabbr.com [ijabbr.com]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of the N-Tosyl Group in 2-(Furan-3-yl)-1-tosylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-tosyl group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. However, its removal can often require harsh conditions that may not be compatible with sensitive functional groups. The presence of a furan moiety in the target molecule, 2-(Furan-3-yl)-1-tosylpyrrolidine, necessitates the careful selection of a deprotection protocol to avoid degradation of the furan ring, which is susceptible to strong acids. This document provides detailed application notes and protocols for three distinct methods for the deprotection of the N-tosyl group, with a focus on preserving the integrity of the furan ring. The protocols are based on established literature methods for the deprotection of N-tosyl amides and have been adapted for the specific substrate.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the general reaction conditions and reported yields for the selected deprotection methods based on literature for various N-tosyl amides. These values provide a comparative framework for selecting the most appropriate method for this compound.
| Method | Reagents | Typical Reaction Time | Typical Temperature | Reported Yields (General Substrates) | Key Considerations | Reference |
| Reductive (SmI₂) | Samarium(II) iodide, Amine (e.g., Et₃N), Water | Instantaneous (< 5 min) | Room Temperature | Near quantitative | Mild and very fast; compatible with sensitive functional groups.[1][2][3][4] | --INVALID-LINK-- |
| Reductive (Mg/MeOH) | Magnesium turnings, Methanol | 2 - 12 hours | Reflux | Good to excellent | Economical and convenient; generally mild conditions suitable for many functional groups.[5][6] | --INVALID-LINK-- |
| Acidic (HBr/Phenol) | HBr in Acetic Acid, Phenol | 1 - 4 hours | 70 - 100 °C | Variable | Harsh conditions; risk of furan degradation. Phenol is used as a scavenger.[7][8][9] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This protocol is based on the highly efficient and mild conditions reported by Ankner and Hilmersson.[2][3][10] It is expected to be compatible with the furan moiety.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Triethylamine (Et₃N), distilled
-
Water, deionized
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
To the stirred solution, add triethylamine (4.0 eq) followed by deionized water (4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of Samarium(II) iodide in THF (2.5 - 3.0 eq) dropwise. The characteristic dark blue or green color of the SmI₂ solution should disappear instantaneously upon addition.
-
After the addition is complete, allow the reaction to stir for an additional 5-10 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Add saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(furan-3-yl)pyrrolidine.
Protocol 2: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This method offers a cost-effective and convenient alternative for reductive desulfonylation.[5][6]
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add magnesium turnings (10 - 20 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous methanol (sufficient to cover the magnesium).
-
Heat the mixture to reflux. Sonication can be used to accelerate the reaction if available.
-
Monitor the reaction progress by TLC. The reaction may take several hours (typically 2-12 h).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and the extraction solvent.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add the extraction solvent (DCM or EtOAc) and transfer to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acidic Deprotection using Hydrobromic Acid and Phenol
This is a classical but harsh method.[8][9] It should be used with caution due to the acid-sensitivity of the furan ring. Phenol is added to act as a scavenger for any reactive species generated.
Materials:
-
This compound
-
Hydrobromic acid in acetic acid (33% w/v or 48% aqueous HBr)
-
Phenol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and phenol (2.0 - 4.0 eq).
-
Add a solution of HBr in acetic acid (or aqueous HBr).
-
Heat the mixture to 70-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution by the slow addition of cold NaOH solution until the pH is > 10.
-
Transfer the mixture to a separatory funnel and extract with DCM or Et₂O (3 x).
-
Combine the organic layers and dry over anhydrous K₂CO₃ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow of N-Tosyl Deprotection Protocols.
Caption: Logical Selection of Deprotection Method.
References
- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. | PPTX [slideshare.net]
- 10. Instantaneous Deprotection of Tosylamides and Esters with SmI<sub>2</sub>/Amine/Water [ouci.dntb.gov.ua]
Application Notes & Protocols: Functionalization of the 2-Position of the Pyrrolidine Ring
Introduction
The pyrrolidine ring is a vital five-membered nitrogen-containing heterocycle, frequently incorporated into the core structures of pharmaceutical drugs and bioactive natural products.[1][2][3] Its prevalence is due to its ability to explore pharmacophore space effectively, contribute to molecular stereochemistry, and increase three-dimensional coverage through "pseudorotation".[1] Functionalization of the pyrrolidine scaffold, particularly at the 2-position (the carbon atom adjacent to the nitrogen), is a key strategy in medicinal chemistry for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates.[4][5] In 2022 alone, several drugs approved by the FDA, such as daridorexant, pacritinib, and futibatinib, feature a pyrrolidine ring in their structure.[2][4]
This document provides detailed application notes and experimental protocols for several modern and efficient methods for synthesizing 2-substituted pyrrolidines, aimed at researchers, scientists, and professionals in drug development.
Method 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization
Application Note:
This biocatalytic approach offers a green and highly enantioselective method for producing chiral 2-substituted pyrrolidines.[6] The strategy utilizes transaminase (TA) enzymes to asymmetrically convert ω-chloroketones into chiral ω-chloroamines.[7] These intermediates then undergo spontaneous intramolecular cyclization to yield the desired pyrrolidine product. A key advantage of this method is the ability to access both (R)- and (S)-enantiomers with very high enantiomeric excess (ee) by selecting the appropriate (R)- or (S)-selective transaminase.[6][7] The reaction is performed in an aqueous buffer system under mild conditions (pH 8, 37 °C), making it an environmentally benign alternative to methods requiring heavy metals or harsh reagents.[6]
Logical Workflow:
Caption: Enantiomer selection dictates the final product chirality in the transaminase cascade.
Data Presentation:
Table 1: Enantio-Complementary Synthesis of 2-Arylpyrrolidines[6][7]
| Substrate (ω-Chloroketone) | Enzyme | Product | Yield (HPLC, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 5-chloro-1-phenylpentan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 90 | >99.5 |
| PjSTA-R6-8 | (S)-2-phenylpyrrolidine | 80 | >99.5 | |
| 5-chloro-1-(4-chlorophenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(p-chlorophenyl)pyrrolidine | 85 | >99.5 |
| PjSTA-R6-8 | (S)-2-(p-chlorophenyl)pyrrolidine | 75 | >99.5 | |
| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(p-methoxyphenyl)pyrrolidine | 60 | >99.5 |
| PjSTA-R6-8 | (S)-2-(p-methoxyphenyl)pyrrolidine | 55 | >99.5 | |
| 5-chloro-1-(m-tolyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(m-tolyl)pyrrolidine | 75 | >99.5 |
| | PjSTA-R6-8 | (S)-2-(m-tolyl)pyrrolidine | 70 | >99.5 |
Experimental Protocol: Preparative Scale Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine[6][7]
-
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one (300 mg, 1.38 mmol)
-
Transaminase ATA-117-Rd6 (lyophilized powder)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (KPi), 1.0 M, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Tosyl acid monohydrate
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
-
Procedure:
-
In a 50 mL flask, dissolve 300 mg (1.38 mmol) of 5-chloro-1-(4-chlorophenyl)pentan-1-one in 6 mL of DMSO.
-
In a separate 100 mL flask, prepare the aqueous phase by adding KPi buffer (3 mL, 1.0 M, pH 8.0), PLP (300 µL of a 50 mM stock solution, final concentration 0.5 mM), and IPA (2.4 mL, final concentration 1 M). Add deionized water to a final aqueous volume of 24 mL.
-
Add the transaminase enzyme ATA-117-Rd6 to the aqueous phase to a final concentration of 10 mg/mL. Stir gently until dissolved.
-
Add the DMSO solution of the substrate (Step 1) to the enzyme solution (Step 3).
-
Seal the flask and incubate the reaction at 37 °C with shaking (e.g., 200 rpm) for 48 hours.
-
After 48 hours, stop the reaction by adding 15 mL of 5 M NaOH and extract the product with MTBE (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as an oil.
-
-
Purification (Precipitation as Tosylate Salt):
-
Re-dissolve the oily residue in 3 mL of MTBE.
-
In a separate vial, dissolve tosic acid monohydrate (270 mg, 1.42 mmol) in 5 mL of MTBE.
-
Slowly add the tosic acid solution to the product solution, which should cause immediate precipitation of a white solid.
-
Incubate the mixture at -20 °C for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with ice-cold MTBE (2 x 2 mL), and dry overnight under vacuum.
-
This procedure afforded the tosylate salt of (R)-2-(p-chlorophenyl)pyrrolidine in 84% isolated yield with >99.5% ee.[6]
-
Method 2: Redox-Neutral α-C–H Arylation of Pyrrolidine
Application Note:
Direct C–H functionalization is a powerful and atom-economical strategy for modifying core scaffolds.[8] This redox-neutral method allows for the direct α-arylation of the unprotected pyrrolidine ring in a one-pot procedure.[3][9] The reaction uses a quinone monoacetal as an oxidizing agent to generate a cyclic iminium ion intermediate in situ.[9] This reactive intermediate is then trapped by a nucleophilic aromatic compound, such as a phenol or naphthol, to yield the α-aryl-substituted pyrrolidine.[3] The process is notable for its operational simplicity, avoidance of pre-functionalization or protecting groups on the pyrrolidine nitrogen, and its ability to construct complex skeletons efficiently.[3][10]
Experimental Workflow:
Caption: Reaction pathway of redox-neutral arylation, showing the key iminium ion intermediate.
Data Presentation:
Table 2: Scope of Aromatic Nucleophiles for α-Arylation of Pyrrolidine[3]
| Nucleophile | Product | Yield (%) |
|---|---|---|
| β-Naphthol | 2-(2-hydroxynaphthalen-1-yl)-...-pyrrolidine | 92 |
| α-Naphthol | 2-(1-hydroxynaphthalen-2-yl)-...-pyrrolidine | 91 |
| Sesamol | 2-(6-hydroxybenzo[d][6][11]dioxol-5-yl)-...-pyrrolidine | 88 |
| 3,5-Dimethoxyphenol | 2-(2-hydroxy-4,6-dimethoxyphenyl)-...-pyrrolidine | 85 |
| 4-Methoxyphenol | 2-(2-hydroxy-5-methoxyphenyl)-...-pyrrolidine | 76 |
| 4-Aminophenol | 2-(5-amino-2-hydroxyphenyl)-...-pyrrolidine | 83 |
| 6-Bromo-2-naphthol | 2-(6-bromo-2-hydroxynaphthalen-1-yl)-...-pyrrolidine | 95 |
Experimental Protocol: General Procedure for Redox-Neutral α-Arylation[3]
-
Materials:
-
Cyclic amine (e.g., Pyrrolidine, 0.33 mmol)
-
Quinone monoacetal (0.3 mmol)
-
Aromatic nucleophile (e.g., β-Naphthol, 0.45 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.06 mmol)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the quinone monoacetal (0.3 mmol), the aromatic nucleophile (0.45 mmol), and DABCO (0.06 mmol).
-
Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous toluene (to achieve a concentration of 0.5 M) followed by the cyclic amine (0.33 mmol) via syringe.
-
Seal the tube tightly and place the reaction mixture in a preheated oil bath at 60 °C.
-
Stir the reaction for the required time (typically monitored by TLC or LC-MS for completion, e.g., 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
The eluent system will vary depending on the product's polarity but is typically a gradient of ethyl acetate in petroleum ether or hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the α-aryl-substituted pyrrolidine.
-
Method 3: Asymmetric C–H Functionalization of Dihydropyrroles
Application Note:
This method provides a highly diastereoselective and enantioselective route to functionalized pyrrolidines starting from N-Boc-2,5-dihydro-1H-pyrrole.[12] The reaction is catalyzed by a chiral dirhodium tetracarboxylate complex, specifically Rh₂(S-PTAD)₄, which directs the insertion of a donor/acceptor carbene (generated from an aryldiazoacetate) into the C-H bond at the α-position to the nitrogen.[12] A remarkable feature of this transformation is its chemoselectivity; instead of the expected cyclopropanation of the double bond, the reaction exclusively yields the C–H functionalization product.[12] The resulting products contain an aryl acetate moiety and are valuable intermediates for the synthesis of pharmaceutically relevant compounds.
Reaction Scheme:
Caption: Catalytic cycle for the enantioselective C-H functionalization of a dihydropyrrole.
Data Presentation:
Table 3: Scope of Dirhodium-Catalyzed C–H Functionalization of N-Boc-2,5-dihydropyrrole[12]
| Aryldiazoacetate Substituent (Ar) | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-MeO-C₆H₄ | 0.05 | 87 | >20:1 | 96 |
| 4-tBu-C₆H₄ | 0.25 | 85 | >20:1 | 97 |
| 4-Ph-C₆H₄ | 0.25 | 84 | >20:1 | 97 |
| 4-F-C₆H₄ | 0.25 | 70 | >20:1 | 92 |
| 4-Cl-C₆H₄ | 0.25 | 77 | >20:1 | 90 |
| 4-Br-C₆H₄ | 0.25 | 75 | >20:1 | 90 |
| 2-Naphthyl | 0.25 | 81 | >20:1 | 95 |
Experimental Protocol: General Procedure for Asymmetric C–H Functionalization[12]
-
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv)
-
Aryldiazoacetate (1.1 equiv)
-
Rh₂(S-PTAD)₄ catalyst (0.05–0.25 mol %)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon), add the Rh₂(S-PTAD)₄ catalyst.
-
Dissolve the catalyst in a small amount of anhydrous DCM.
-
Add the N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) to the catalyst solution.
-
Prepare a separate solution of the aryldiazoacetate (1.1 equiv) in anhydrous DCM.
-
Add the aryldiazoacetate solution to the reaction flask dropwise over a period of 2-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction at room temperature until the diazo compound is fully consumed (monitored by TLC, indicated by the disappearance of the yellow color).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with hexanes and gradually increasing the proportion of ethyl acetate, to isolate the product.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Furan-3-yl)-1-tosylpyrrolidine in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document outlines the potential applications of 2-(Furan-3-yl)-1-tosylpyrrolidine as a versatile chiral building block in the synthesis of complex natural products. While direct literature precedent for this specific compound is limited, its constituent functionalities—a chiral pyrrolidine ring, a nucleophilic furan-3-yl moiety, and an activating N-tosyl group—suggest significant utility in asymmetric synthesis. This application note provides a prospective guide, detailing potential synthetic transformations, hypothetical applications in the synthesis of furan-containing natural products, and its prospective use as a precursor to novel organocatalysts.
Introduction: The Potential of a Multifunctional Building Block
The chiral 2-substituted pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceuticals.[1][2][3] The incorporation of a furan ring, another common feature in bioactive molecules, presents an attractive strategy for the synthesis of novel and complex molecular architectures.[4][5][6] this compound combines these features, offering a unique platform for synthetic exploration. The N-tosyl group serves to activate the C2 position of the pyrrolidine ring for deprotonation and subsequent functionalization, while also acting as a robust protecting group. The furan-3-yl moiety can participate in a variety of transformations, including cycloadditions and metal-catalyzed cross-coupling reactions.
Potential Synthetic Applications
The strategic placement of the furan and tosyl groups on the pyrrolidine ring allows for a range of potential synthetic transformations. These can be broadly categorized into two main areas: its use as a chiral nucleophile and its role as a precursor to organocatalysts.
As a Chiral Nucleophile via C2-Lithiation
A cornerstone of the synthetic utility of N-activated pyrrolidines is the ability to deprotonate the C2 position to form a chiral organolithium species. This nucleophile can then be reacted with a variety of electrophiles to forge new carbon-carbon bonds with a high degree of stereocontrol.
Table 1: Potential Stereoselective Reactions of 2-Lithiated-1-tosylpyrrolidines
| Reaction Type | Electrophile | Potential Product | Expected Diastereoselectivity | Representative Yields (from analogous systems) |
| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-2-(furan-3-yl)-1-tosylpyrrolidine | High (approaching >95:5 dr) | 70-90% |
| Aldol Addition | Aldehyde (RCHO) | α-(2-(Furan-3-yl)-1-tosylpyrrolidin-2-yl)alkanol | High (approaching >95:5 dr) | 65-85% |
| Acylation | Acyl Chloride (RCOCl) | (2-(Furan-3-yl)-1-tosylpyrrolidin-2-yl)(aryl)methanone | Moderate to High | 60-80% |
| Conjugate Addition | α,β-Unsaturated Ester | 2-(Furan-3-yl)-2-(3-alkoxy-3-oxopropyl)-1-tosylpyrrolidine | High | 75-95% |
Note: The yields and diastereoselectivities are based on literature reports for analogous 2-lithiated N-tosylpyrrolidines and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Stereoselective Alkylation of this compound (Hypothetical)
This protocol is a representative procedure based on established methods for the α-alkylation of N-tosylpyrrolidines.
-
Preparation of the Lithiated Intermediate:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane) dropwise.
-
The resulting deep red solution is stirred at -78 °C for 1 hour.
-
-
Reaction with Electrophile:
-
A solution of the alkyl halide (e.g., methyl iodide, 1.2 equiv) in anhydrous THF is added dropwise to the solution of the lithiated pyrrolidine.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkyl-2-(furan-3-yl)-1-tosylpyrrolidine.
-
Diagram 1: Proposed Synthetic Utility via C2-Lithiation
Caption: C2-Lithiation of this compound.
Application in the Synthesis of Furan-Containing Natural Products
The furan-3-yl moiety is a key structural feature in a number of marine natural products with interesting biological activities.[4] this compound could serve as a valuable chiral starting material for the enantioselective synthesis of these complex molecules.
Hypothetical Synthetic Approach to a Furanocembrane Diterpene Core:
Furanocembranoid diterpenes, isolated from marine sources, often possess a furan ring embedded within a macrocyclic structure. A retrosynthetic analysis suggests that the chiral pyrrolidine could be used to introduce the furan-3-yl group and set a key stereocenter early in the synthesis. Subsequent ring-closing metathesis or other macrocyclization strategies could then be employed to construct the large ring.
Diagram 2: Retrosynthetic Analysis of a Hypothetical Furanocembrane
Caption: Retrosynthetic approach to a furanocembrane core.
Potential as a Precursor to Chiral Ligands and Organocatalysts
Chiral pyrrolidine derivatives are central to the field of asymmetric organocatalysis.[1][7][8] The title compound can be readily transformed into a variety of potential organocatalysts. For instance, removal of the tosyl group followed by functionalization of the secondary amine could lead to novel prolinamide or prolinol ether catalysts.
Diagram 3: Workflow for the Development of Novel Organocatalysts
Caption: Derivatization into potential organocatalysts.
Table 2: Potential Organocatalytic Applications
| Catalyst Type | Target Reaction | Potential Advantages |
| Prolinamide-based | Asymmetric Aldol Reaction | Enhanced stereoselectivity through hydrogen bonding interactions with the furan oxygen. |
| Prolinol ether-based | Asymmetric Michael Addition | Fine-tuning of steric and electronic properties by modifying the substituent on the ether. |
| Bifunctional catalysts | Tandem Reactions | The furan moiety could act as a Lewis basic site in cooperation with the amine. |
Conclusion and Future Outlook
While the synthetic utility of this compound remains to be fully explored, its structural features suggest it is a promising and versatile building block for natural product synthesis and the development of novel organocatalysts. The ability to functionalize the pyrrolidine ring at the C2 position with high stereocontrol, combined with the rich chemistry of the furan ring, opens up numerous avenues for the construction of complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted and is expected to yield valuable tools for the synthetic chemistry community.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Furan as a versatile synthon [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for performing Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions on the 2-(Furan-3-yl)-1-tosylpyrrolidine scaffold. While direct literature on cross-coupling reactions of this specific molecule is limited, the following protocols are based on well-established methodologies for analogous furan and pyrrolidine derivatives. These notes are intended to serve as a foundational guide for researchers aiming to functionalize this heterocyclic system, a motif of interest in medicinal chemistry and drug discovery.
Introduction to Cross-Coupling Reactions on Furan Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of drug discovery, these reactions are invaluable for the rapid diversification of core scaffolds to explore structure-activity relationships (SAR). The furan moiety, a common heterocycle in natural products and pharmaceuticals, can be effectively functionalized using these methods. The electron-rich nature of the furan ring influences its reactivity in cross-coupling reactions. Generally, the C2 and C5 positions of furan are more reactive than the C3 and C4 positions. For 3-substituted furans, a leaving group (such as a halide or triflate) is typically required at the desired position of coupling.
This document outlines protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions on a hypothetical precursor, 2-(halo-furan-3-yl)-1-tosylpyrrolidine , to generate a variety of substituted analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate.[2][3] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] For the this compound scaffold, this reaction can be employed to introduce various aryl, heteroaryl, or vinyl substituents at the furan ring.
Proposed Reaction Scheme
Caption: Proposed Suzuki-Miyaura coupling of a 2-(iodo-furan-3-yl)-1-tosylpyrrolidine precursor.
Experimental Protocol
This protocol is adapted from methodologies reported for the Suzuki coupling of 3-iodobenzofurans.[6]
-
Materials:
-
2-(Iodo-furan-3-yl)-1-tosylpyrrolidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-(iodo-furan-3-yl)-1-tosylpyrrolidine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical conditions and expected yields based on analogous reactions with 3-halofurans.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 60-90 | [6] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 100 | 1-4 | 75-95 | [6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 90 | 6 | 70-85 | [7][8] |
Heck Reaction
The Heck reaction enables the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[9][10] This reaction can be used to introduce alkenyl substituents onto the furan ring of the target scaffold.
Proposed Reaction Scheme
Caption: Proposed Heck reaction of a 2-(bromo-furan-3-yl)-1-tosylpyrrolidine precursor.
Experimental Protocol
This protocol is based on methodologies for the Heck arylation of 2,3-dihydrofuran.[11]
-
Materials:
-
2-(Bromo-furan-3-yl)-1-tosylpyrrolidine (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve 2-(bromo-furan-3-yl)-1-tosylpyrrolidine, alkene, Pd(OAc)₂, and P(o-tolyl)₃ in DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Data Presentation
The following table summarizes typical conditions and expected yields based on analogous Heck reactions on furan derivatives.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 12-24 | 50-80 | [11] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 16 | 60-85 | [12][13] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 65-90 | [14] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is particularly useful for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds.
Proposed Reaction Scheme
Caption: Proposed Sonogashira coupling of a 2-(bromo-furan-3-yl)-1-tosylpyrrolidine precursor.
Experimental Protocol
This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[17]
-
Materials:
-
2-(Bromo-furan-3-yl)-1-tosylpyrrolidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add 2-(bromo-furan-3-yl)-1-tosylpyrrolidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash chromatography.
-
Data Presentation
The following table summarizes typical conditions and expected yields based on analogous Sonogashira reactions.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 2-8 | 70-95 | [17] |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 6 | 65-90 | [18] |
| Pd₂(dba)₃ | - (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 60-85 | [15] |
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. scielo.br [scielo.br]
- 7. lib.ysu.am [lib.ysu.am]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed three-component reaction of N-tosylhydrazone, norbornene and aryl halide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Novel Fused Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of furan and pyrrolidine ring systems provides a scaffold with significant potential in medicinal chemistry. Derivatives of 2-(Furan-3-yl)-1-tosylpyrrolidine are of particular interest due to the diverse biological activities associated with both heterocycles, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] This document outlines a novel, hypothetical one-pot synthesis strategy for the generation of complex fused pyrrolidine derivatives starting from this compound. This method is designed to be efficient, minimizing purification steps and allowing for rapid library generation.
The proposed one-pot procedure involves a tandem sequence of an in-situ oxidation of the furan ring, followed by an intermolecular Diels-Alder reaction. This approach leverages the reactivity of the furan moiety to create a highly functionalized and stereochemically complex scaffold in a single synthetic operation.
Proposed One-Pot Synthetic Scheme
The general synthetic strategy is depicted below. The furan ring of the starting material is first activated through oxidation. The resulting reactive intermediate then undergoes a [4+2] cycloaddition with a suitable dienophile, introduced into the same reaction vessel, to yield the fused pyrrolidine derivative.
Caption: General scheme of the proposed one-pot synthesis.
Data Presentation: Hypothetical Yields and Diastereoselectivity
The following table summarizes the expected outcomes for the one-pot synthesis with a variety of dienophiles. The data presented is hypothetical and serves as a target for the optimization of this novel reaction.
| Entry | Dienophile | Product | Expected Yield (%) | Expected Diastereomeric Ratio (exo:endo) |
| 1 | N-Phenylmaleimide | Fused N-Phenylsuccinimide Adduct | 75 | >95:5 |
| 2 | Diethyl acetylenedicarboxylate | Fused Dihydropyran Adduct | 68 | N/A |
| 3 | Maleic anhydride | Fused Anhydride Adduct | 82 | >95:5 |
| 4 | Acrylonitrile | Fused Cyanohydrin Adduct | 55 | 80:20 |
Experimental Protocols
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dienophile (e.g., N-Phenylmaleimide)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Sodium thiosulfate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Detailed Methodology for the One-Pot Synthesis of the Fused N-Phenylsuccinimide Adduct (Table 1, Entry 1):
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 20 mL of anhydrous acetonitrile.
-
Add deionized water (5.0 mmol, 5.0 equiv.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The progress of the furan oxidation can be monitored by TLC.
-
Add N-Phenylmaleimide (1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C).
-
Monitor the progress of the Diels-Alder reaction by TLC. The reaction is expected to be complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired fused pyrrolidine derivative.
-
Characterize the final product by NMR and HRMS.
Caption: Experimental workflow for the one-pot synthesis.
Potential Biological Significance and Signaling Pathway
Compounds possessing fused furan and pyrrolidine cores have been reported to exhibit a range of biological activities. Given the prevalence of inflammatory and proliferative disorders, the inhibitory potential of these novel derivatives on key signaling pathways is of significant interest. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating immune and inflammatory responses, as well as cell survival and proliferation. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.
The synthesized derivatives could potentially modulate this pathway at various points, for instance, by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity and selective interactions with biological targets.[2] When combined with a furan moiety, another important pharmacophore known for its diverse biological activities, the resulting furan-pyrrolidine framework presents a promising platform for the development of novel therapeutics. Furan derivatives have demonstrated a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[3][4][5]
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine, a versatile building block for industrial applications, particularly in drug discovery and development. The tosyl group serves as a robust protecting group for the pyrrolidine nitrogen, facilitating further synthetic manipulations.[6][7]
Application Notes
The unique structural combination of the furan and pyrrolidine rings in this compound makes it a valuable intermediate for the synthesis of a wide array of potentially bioactive molecules. The furan moiety can participate in various interactions with biological targets, including hydrogen bonding and π-π stacking, which can enhance binding affinity and selectivity.[1]
Potential Therapeutic Applications:
Derivatives of furan-pyrrolidine have been investigated for a range of therapeutic applications. The incorporation of this scaffold can influence a drug's efficacy, metabolic stability, and overall bioavailability.[1][8] Potential areas of application include:
-
Oncology: The furan-pyrrolidine scaffold can be elaborated to target various proteins implicated in cancer progression. For instance, similar heterocyclic structures are known to be inhibitors of protein kinases such as mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation.[9]
-
Infectious Diseases: Furan derivatives have shown activity against a variety of bacterial and fungal strains.[4] The furan-pyrrolidine core can be used to develop novel anti-infective agents.
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in many CNS-active drugs. By modifying the furan and tosyl groups, it may be possible to develop novel agents for neurological disorders.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a hypothetical mechanism by which a derivative of this compound could act as an inhibitor in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.
Caption: Hypothetical inhibition of the mTOR signaling pathway.
Scale-up Synthesis of this compound
The following is a proposed two-step synthesis for the industrial-scale production of this compound, starting from commercially available precursors.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(Furan-3-yl)pyrrolidine
This procedure outlines the synthesis of the intermediate, 2-(furan-3-yl)pyrrolidine, from 1,4-dibromobutane and 3-furfurylamine.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
Heating/cooling mantle
-
Vacuum pump and distillation setup
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Reaction Parameters:
| Parameter | Value |
| Reactants | |
| 1,4-Dibromobutane | 10.0 kg (46.3 mol) |
| 3-Furfurylamine | 4.5 kg (46.3 mol) |
| Potassium Carbonate | 19.2 kg (138.9 mol) |
| Solvent | |
| Acetonitrile | 50 L |
| Reaction Conditions | |
| Temperature | 80-85 °C (Reflux) |
| Reaction Time | 24-36 hours |
| Work-up & Purification | |
| Filtration | To remove inorganic salts |
| Solvent Removal | Rotary evaporation |
| Purification Method | Vacuum distillation |
| Expected Yield & Purity | |
| Yield | 60-70% |
| Purity (by GC) | >95% |
Protocol:
-
Charge the 100 L reactor with acetonitrile (50 L), 3-furfurylamine (4.5 kg), and potassium carbonate (19.2 kg).
-
Stir the mixture at room temperature for 30 minutes to ensure a good suspension.
-
Slowly add 1,4-dibromobutane (10.0 kg) to the reactor via the addition funnel over a period of 1-2 hours. An exotherm may be observed; maintain the temperature below 40 °C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-36 hours. Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with acetonitrile (2 x 5 L).
-
Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
The crude product is purified by vacuum distillation to yield 2-(furan-3-yl)pyrrolidine as a colorless to pale yellow oil.
Step 2: Tosylation of 2-(Furan-3-yl)pyrrolidine
This protocol describes the tosylation of the intermediate to yield the final product.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath
-
Filtration unit
-
Drying oven
-
PPE
Reaction Parameters:
| Parameter | Value |
| Reactants | |
| 2-(Furan-3-yl)pyrrolidine | 5.0 kg (36.4 mol) |
| p-Toluenesulfonyl chloride | 7.6 kg (39.9 mol) |
| Triethylamine | 7.4 kg (73.1 mol) |
| Solvent | |
| Dichloromethane (DCM) | 50 L |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 4-6 hours |
| Work-up & Purification | |
| Aqueous Wash | 1 M HCl, sat. NaHCO₃, brine |
| Drying Agent | Anhydrous sodium sulfate |
| Purification Method | Crystallization from ethanol/water |
| Expected Yield & Purity | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol:
-
Charge the 100 L reactor with 2-(furan-3-yl)pyrrolidine (5.0 kg), triethylamine (7.4 kg), and dichloromethane (50 L).
-
Cool the mixture to 0-5 °C using a cooling bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (7.6 kg) in dichloromethane (10 L) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench by the slow addition of water (20 L).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by crystallization.
Purification Protocol: Crystallization
The final product is purified by crystallization to achieve high purity suitable for pharmaceutical applications. Tosylated amines are often well-behaving substances that crystallize easily.[6]
Crystallization Workflow
Caption: Workflow for the crystallization of the final product.
Crystallization Parameters:
| Parameter | Value |
| Solvent System | |
| Primary Solvent | Ethanol |
| Anti-solvent | Water |
| Procedure | |
| Dissolution Temperature | 70-75 °C |
| Cooling Profile | Slow cooling to 20-25 °C over 4-6 hours, then to 0-5 °C for 2 hours |
| Isolation & Drying | |
| Filtration | Buchner funnel with vacuum |
| Washing | Cold ethanol/water (1:1) |
| Drying Temperature | 40-50 °C |
| Drying Method | Vacuum oven |
Protocol:
-
Transfer the crude this compound to a suitable crystallization vessel.
-
Add a minimal amount of hot ethanol (70-75 °C) to dissolve the solid completely.
-
Slowly add hot water to the solution with stirring until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the mixture in an ice bath to 0-5 °C for at least 2 hours to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water (1:1).
-
Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Final Product Specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98.0% |
| Melting Point | To be determined |
| Identity (NMR, MS) | Conforms to structure |
| Residual Solvents | Within ICH limits |
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalytic Synthesis of 2-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 2-substituted pyrrolidines, a critical structural motif in many pharmaceutical compounds. Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability. This guide focuses on the application of key enzyme classes, including imine reductases (IREDs) and transaminases (TAs), for the asymmetric synthesis of these valuable chiral heterocycles.
Introduction to Biocatalytic Approaches
The synthesis of enantiomerically pure 2-substituted pyrrolidines is of great interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Biocatalysis has emerged as a powerful tool to access these chiral building blocks with high precision and efficiency. Key enzymatic strategies include:
-
Asymmetric Reduction of Cyclic Imines: Imine reductases (IREDs) catalyze the reduction of prochiral cyclic imines (pyrrolines) to the corresponding chiral pyrrolidines with high enantioselectivity. This approach often utilizes a cofactor regeneration system.
-
Transaminase-Triggered Cyclizations: Transaminases (TAs) can be employed to introduce an amino group into a linear substrate containing a suitable leaving group. The resulting amino intermediate then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This method allows for the synthesis of 2-substituted pyrrolidines from acyclic precursors.[1][2][3][4]
-
Biocatalytic Cascades: Multi-enzyme cascade reactions combine the activities of different biocatalysts in a single pot to perform sequential transformations, enabling the synthesis of complex pyrrolidines from simple starting materials.[5][6][7][8]
These biocatalytic routes provide access to both (R)- and (S)-enantiomers of 2-substituted pyrrolidines, often with excellent yields and enantiomeric excess.
Data Presentation: Performance of Biocatalysts in 2-Substituted Pyrrolidine Synthesis
The following tables summarize the quantitative data for the synthesis of 2-substituted pyrrolidines using different biocatalytic approaches.
Table 1: Imine Reductase (IRED) Catalyzed Asymmetric Reduction of 2-Aryl-Substituted Pyrrolines [9]
| Substrate (1) | Enzyme | Product (2) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2-phenyl-1-pyrroline | ScIR | (R)-2-phenylpyrrolidine | >99 | >99 | R |
| 2-phenyl-1-pyrroline | SvIR | (S)-2-phenylpyrrolidine | >99 | >99 | S |
| 2-(4-chlorophenyl)-1-pyrroline | ScIR | (R)-2-(4-chlorophenyl)pyrrolidine | >99 | >99 | R |
| 2-(4-chlorophenyl)-1-pyrroline | SvIR | (S)-2-(4-chlorophenyl)pyrrolidine | >99 | >99 | S |
| 2-(4-methoxyphenyl)-1-pyrroline | ScIR | (R)-2-(4-methoxyphenyl)pyrrolidine | >99 | >99 | R |
| 2-(4-methoxyphenyl)-1-pyrroline | SvIR | (S)-2-(4-methoxyphenyl)pyrrolidine | >99 | >99 | S |
ScIR: IRED from Streptomyces clavuligerus; SvIR: IRED from Streptomyces viridochromogenes
Table 2: Transaminase (TA) Catalyzed Synthesis of 2-Substituted Pyrrolidines from ω-Chloroketones [1][2]
| Substrate | Transaminase | Product | Analytical Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 5-chloro-1-phenylpentan-1-one | ATA-117-Rd6 | (R)-2-phenylpyrrolidine | 90 | >99.5 | R |
| 5-chloro-1-phenylpentan-1-one | PjSTA-R6-8 | (S)-2-phenylpyrrolidine | 75 | >99.5 | S |
| 5-chloro-1-(4-chlorophenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(4-chlorophenyl)pyrrolidine | 84 (isolated) | >99.5 | R |
| 5-chloro-1-(4-methoxyphenyl)pentan-1-one | ATA-117-Rd6 | (R)-2-(4-methoxyphenyl)pyrrolidine | 60 | >99.5 | R |
| 6-chlorohexan-2-one | Various TAs | 2-methylpyrrolidine | up to 90 | >95 | R or S |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Aryl-1-Pyrroline using Imine Reductase
This protocol describes the general procedure for the asymmetric reduction of a 2-aryl-1-pyrroline substrate using a whole-cell biocatalyst expressing an imine reductase and a glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
2-Aryl-1-pyrroline substrate (e.g., 2-phenyl-1-pyrroline)
-
Whole-cell biocatalyst (E. coli expressing the desired IRED, e.g., ScIR or SvIR)
-
Glucose
-
NADP+
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Prepare a reaction mixture (100 mL) containing the 2-aryl-1-pyrroline substrate (10–40 mM), glucose (5 equivalents), and NADP+ (0.3 mM) in potassium phosphate buffer (100 mM, pH 7.0).
-
Add DMSO (1% v/v) to aid in substrate solubilization.
-
Add the cell-free extract of the IRED (e.g., 1 g of ScIR or SvIR cell-free extract) and a glucose dehydrogenase (e.g., 10 mg of BmGDH cell-free extract) for cofactor regeneration.
-
Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 24 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, extract the product from the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Transaminase-Triggered Cyclization for the Synthesis of 2-Arylpyrrolidines
This protocol outlines the synthesis of 2-arylpyrrolidines from ω-chloro-arylketones using a transaminase.
Materials:
-
ω-Chloro-arylketone substrate (e.g., 5-chloro-1-phenylpentan-1-one, 50 mM)
-
Transaminase (e.g., ATA-117-Rd6 or PjSTA-R6-8, 10 mg/mL)
-
Pyridoxal-5'-phosphate (PLP, 1 mM)
-
Isopropylamine (IPA, 1 M) as the amine donor
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO, 20% v/v)
-
Sodium hydroxide (10 M)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid
Procedure:
-
In a reaction vessel, combine the ω-chloro-arylketone substrate (50 mM), transaminase (10 mg/mL), PLP (1 mM), and IPA (1 M) in a mixture of potassium phosphate buffer (100 mM, pH 8.0) and DMSO (20% v/v).
-
Incubate the reaction at 37 °C with shaking (700 rpm) for 48 hours.
-
After the initial incubation, add NaOH (50 μL of 10 M solution) and continue to incubate for an additional hour to ensure complete cyclization.
-
Monitor the formation of the product by HPLC.
-
For product isolation on a preparative scale, the product amine can be precipitated from MTBE by the addition of p-toluenesulfonic acid.[1]
Visualizations
The following diagrams illustrate the biocatalytic pathways and experimental workflows described.
Caption: IRED-catalyzed asymmetric reduction of a prochiral pyrroline.
Caption: Transaminase-triggered synthesis of 2-substituted pyrrolidines.
Caption: A generalized workflow for biocatalytic pyrrolidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Furan Scaffold: A Versatile Platform in Modern Drug Discovery
Application Notes & Protocols for Researchers
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of therapeutic agents. This document provides detailed application notes, quantitative data, and experimental protocols for researchers and drug development professionals interested in the exploration of furan-containing compounds.
I. Pharmacological Significance of the Furan Moiety
Furan derivatives have demonstrated a broad spectrum of biological activities, making them valuable candidates for drug discovery across various therapeutic areas. The electron-rich nature of the furan ring allows it to engage in various non-covalent interactions with biological targets, while its structural features can influence the pharmacokinetic properties of a molecule.[1][2]
Key Therapeutic Areas:
-
Antimicrobial Agents: The furan nucleus is a cornerstone of several antibacterial and antifungal drugs. Nitrofurans, for instance, are a class of synthetic antibiotics where the furan ring is crucial for their mechanism of action.[3][4]
-
Anticancer Agents: Numerous furan-containing compounds have exhibited potent cytotoxic activity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[5][6][7]
-
Anti-inflammatory Agents: Furan derivatives have been investigated for their ability to modulate inflammatory pathways, showing promise in the development of new anti-inflammatory drugs.[3][8]
-
Other Applications: The versatility of the furan scaffold extends to cardiovascular, antiviral, and central nervous system disorders.[8][9]
II. Quantitative Bioactivity Data
The following tables summarize the in vitro activity of representative furan-containing compounds in different therapeutic areas.
Table 1: Anticancer Activity of Furan Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Furan-based derivative 4 | MCF-7 (Breast Cancer) | MTT Assay | 4.06 | [5] |
| Furan-based derivative 7 | MCF-7 (Breast Cancer) | MTT Assay | 2.96 | [5] |
| Furan-pyridinone 4c | KYSE70 (Esophageal Cancer) | Not Specified | 0.888 (µg/mL) | [6] |
| Furan-pyridinone 4c | KYSE150 (Esophageal Cancer) | Not Specified | 0.655 (µg/mL) | [6] |
| Furan-2-carboxamide derivative | NCI-H460 (Lung Cancer) | Not Specified | 0.0029 | [5] |
| Amine derivative of a furan compound | HeLa (Cervical Cancer) | Not Specified | 62.37 (µg/mL) | [10] |
Table 2: Antimicrobial Activity of Nitrofurantoin Derivatives
| Organism | Strain | Assay | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | Uropathogenic isolates | Broth Microdilution | 16 | 128 | [4] |
| Escherichia coli | Canine urinary isolates | Not Specified | 16 | 16 | [11] |
| Staphylococcus pseudintermedius | Canine urinary isolates | Not Specified | 8 | 16 | [11] |
| Enterococcus faecium | Canine urinary isolates | Not Specified | 64 | Not Reported | [11] |
| Candida albicans | Not Specified | Not Specified | 16-512 (µg/mL) | Not Reported | [8] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of furan-containing compounds.
A. Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of furan derivatives on cancer cell lines.[12][13]
Materials:
-
Furan-containing test compounds
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired concentration (e.g., 7.5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan-containing test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm using a microplate reader, with a reference wavelength of 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of furan derivatives against bacterial strains.[4][14][15][16]
Materials:
-
Furan-containing test compounds
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the furan-containing compound.
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is used to evaluate the anti-inflammatory potential of furan derivatives.[17][18][19]
Materials:
-
Furan-containing test compounds
-
Carrageenan (1% w/v in saline)
-
Rodents (rats or mice)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Acclimatization:
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
Allow the animals to acclimatize to the laboratory conditions.
-
-
Compound Administration:
-
Administer the furan-containing test compound (orally or intraperitoneally) to the test groups.
-
Administer the standard drug to the standard group and the vehicle to the control group.
-
-
Induction of Inflammation:
-
After a specific time (e.g., 60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Paw Volume Measurement:
-
Measure the paw volume of each animal using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
A significant reduction in paw edema indicates potential anti-inflammatory activity.
-
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which furan-containing compounds exert their therapeutic effects is crucial for rational drug design.
Anticancer Mechanism: Induction of Apoptosis
Several furan-based anticancer agents have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.[5][7][20]
Caption: Intrinsic apoptosis pathway induced by furan-containing anticancer compounds.
V. Experimental and Logical Workflows
Visualizing experimental workflows can aid in the planning and execution of research projects.
Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for screening furan compounds for anticancer activity.
VI. Conclusion
The furan scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of furan chemistry, ensure its continued importance in drug discovery. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the full potential of this versatile heterocyclic system.
References
- 1. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijabbr.com [ijabbr.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. RIDACOM â Comprehensive Bioscience Supplier - MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. inotiv.com [inotiv.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving yield and purity in 2-(Furan-3-yl)-1-tosylpyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine. Our aim is to help you improve both the yield and purity of your target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of the synthesis: the formation of the 2-(Furan-3-yl)pyrrolidine intermediate and its subsequent N-tosylation.
Stage 1: Synthesis of 2-(Furan-3-yl)pyrrolidine Intermediate
A common and effective method for the synthesis of 2-substituted pyrrolidines is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. In this case, a potential route involves the reaction of a suitable furan-containing amine with a four-carbon aldehyde equivalent.
Problem 1: Low or No Yield of 2-(Furan-3-yl)pyrrolidine
| Potential Cause | Troubleshooting Steps |
| Inefficient Iminium Ion Formation | The formation of the intermediate iminium ion is crucial for the subsequent cyclization. Ensure anhydrous reaction conditions as water can hydrolyze the iminium ion. The use of a dehydrating agent, such as molecular sieves, can be beneficial. |
| Low Nucleophilicity of the Furan Ring | While furan is an electron-rich heterocycle, its nucleophilicity might be insufficient under certain conditions. The reaction is typically acid-catalyzed to activate the electrophile. Experiment with different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and optimize the catalyst loading.[1][2][3][4] |
| Decomposition of Starting Materials | Furans can be sensitive to strong acids and high temperatures. Monitor the reaction temperature closely and consider using milder acidic catalysts or performing the reaction at a lower temperature for a longer duration. |
| Incorrect Starting Materials | Verify the identity and purity of your starting materials, particularly the furan-containing amine and the aldehyde source. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Furan Ring | The acidic conditions can lead to polymerization or other side reactions of the furan moiety. Use the minimum effective concentration of the acid catalyst and consider a slower addition of the acid to the reaction mixture. |
| Competing Reaction Pathways | Depending on the specific synthons used, alternative cyclization or reaction pathways may be accessible. Analyze the byproducts by LC-MS or NMR to understand the competing reactions and adjust the reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired pathway. |
Stage 2: N-Tosylation of 2-(Furan-3-yl)pyrrolidine
The final step involves the sulfonylation of the pyrrolidine nitrogen with tosyl chloride.
Problem 3: Incomplete N-Tosylation Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | Ensure the tosyl chloride is of high purity and has not been hydrolyzed by exposure to moisture. Use a freshly opened bottle or purify the reagent if necessary. |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction. Common bases include triethylamine, pyridine, or potassium carbonate. Ensure at least a stoichiometric amount of base is used. For sterically hindered pyrrolidines, a stronger, non-nucleophilic base might be beneficial.[5] |
| Steric Hindrance | The 2-furan-3-yl substituent may impart some steric hindrance. Increasing the reaction temperature or using a more reactive sulfonating agent could improve the conversion. |
Problem 4: Low Yield and Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Chlorinated Byproduct | A known side reaction when using tosyl chloride is the formation of the corresponding N-chloropyrrolidine, especially in the presence of certain bases and solvents.[6] To minimize this, consider using p-toluenesulfonic anhydride instead of tosyl chloride. |
| Over-tosylation or Side Reactions | While less common for secondary amines, ensure the reaction stoichiometry is correct to avoid potential side reactions. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which might lead to decomposition. |
| Difficult Purification | The product and unreacted starting material or byproducts may have similar polarities, making purification by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation.[7][8] Consider alternative purification methods such as crystallization if the product is a solid. |
Experimental Protocols
General Procedure for Pictet-Spengler Reaction
A general procedure for the synthesis of tetrahydrofuro[3,2-c]pyridines, which shares mechanistic similarities with the formation of 2-(furan-3-yl)pyrrolidine, involves the condensation of a furan-ethylamine with an aldehyde in the presence of an acid catalyst.[2]
-
Reaction Setup: To a solution of the furan-containing amine (1 equivalent) and the aldehyde (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, acetonitrile), add the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.[6][7]
General Procedure for N-Tosylation of a Secondary Amine
A standard method for the N-tosylation of a secondary amine like 2-(furan-3-yl)pyrrolidine is as follows:
-
Reaction Setup: To a solution of the 2-(furan-3-yl)pyrrolidine (1 equivalent) and a base (e.g., triethylamine, 1.5-2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of tosyl chloride (1.1-1.2 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7][9]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of related 2-aryl-1-tosylpyrrolidines, which can serve as a benchmark for your experiments.
| Reaction Stage | Key Reagents & Conditions | Typical Yield Range | Common Purification Method | Reference |
| Pyrrolidine Formation | Pictet-Spengler: Amine, Aldehyde, Acid Catalyst (TFA, HCl) | 40-70% | Column Chromatography | [2][3] |
| N-Tosylation | Pyrrolidine, Tosyl Chloride, Base (TEA, Pyridine), DCM | 70-95% | Column Chromatography, Crystallization | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Pictet-Spengler reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable eluent system that provides good separation between the starting materials and the product. Staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde) can help visualize the spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.[7]
Q2: My N-tosylation reaction is very slow. What can I do to speed it up?
A2: First, ensure your reagents are pure and anhydrous. If the reaction is still slow, you can try gently heating the reaction mixture (e.g., to 40 °C). Alternatively, using a more polar solvent like acetonitrile might accelerate the reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly increase the rate of tosylation.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the chlorinated pyrrolidine in my N-tosylation reaction. How can I avoid this?
A3: This is a known side reaction when using tosyl chloride, particularly with certain amine bases. To mitigate this, you can try using p-toluenesulfonic anhydride as the tosylating agent. Alternatively, changing the base to a non-nucleophilic one, such as proton sponge, or using an inorganic base like potassium carbonate might reduce the formation of the chlorinated byproduct.
Q4: How do I choose the right solvent system for the column chromatography purification of the final product?
A4: Start by performing TLC analysis with various solvent mixtures of different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). The ideal eluent system should provide a good separation between your product spot and any impurity spots, with the product having an Rf value of around 0.3-0.4 for optimal column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating complex mixtures.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting side reactions in the N-tosylation of 2-(furan-3-yl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-tosylation of 2-(furan-3-yl)pyrrolidine. Our aim is to help you navigate common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-tosylation of 2-(furan-3-yl)pyrrolidine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inadequate Amine Basicity: The pyrrolidine nitrogen may not be sufficiently nucleophilic under the reaction conditions. 2. Poor Quality Reagents: Degradation of tosyl chloride due to moisture, or impure starting amine. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. Pyridine can also be used as both a base and a solvent. 2. Reagent Quality: Use freshly opened or purified tosyl chloride. Ensure the 2-(furan-3-yl)pyrrolidine is pure and dry. 3. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. |
| Formation of a Dark, Tarry Substance (Polymerization) | 1. Acid-Catalyzed Furan Decomposition: The furan ring is sensitive to acidic conditions. The HCl generated during the reaction can catalyze polymerization or ring-opening of the furan moiety. | 1. Efficient Acid Scavenging: Ensure a sufficient excess of a non-nucleophilic base (e.g., 1.5-2.0 equivalents of TEA or DIPEA) is present to immediately neutralize the generated HCl. 2. Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize acid-catalyzed degradation. 3. Alternative Sulfonylating Agents: Consider using p-toluenesulfonic anhydride (Ts₂O) which does not produce HCl, though it is a less reactive reagent. |
| Presence of Multiple Spots on TLC, Including a More Polar Byproduct | 1. Hydrolysis of Tosyl Chloride: Presence of water in the reaction mixture will hydrolyze tosyl chloride to p-toluenesulfonic acid. 2. Formation of Pyrrolidinium Salt: The HCl byproduct can protonate the starting amine, forming a salt that is unreactive towards tosyl chloride. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Sufficient Base: Use an adequate amount of base to neutralize all generated HCl and prevent protonation of the starting amine. |
| Product is Contaminated with Triethylammonium Chloride | 1. Precipitation of Salt: Triethylammonium chloride (Et₃N·HCl) is often insoluble in common organic solvents like dichloromethane and will precipitate out. | 1. Aqueous Workup: After the reaction is complete, quench with water or a mild aqueous acid (e.g., saturated NH₄Cl solution) to dissolve the ammonium salt. 2. Filtration: If the salt is the only solid, it can be removed by filtration before the aqueous workup. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Product and Impurities: The desired N-tosylated product may have a similar polarity to unreacted starting material or certain byproducts. | 1. Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the N-tosylation of 2-(furan-3-yl)pyrrolidine?
A1: Dichloromethane (DCM) is a commonly used solvent as it is relatively inert and dissolves both the amine and tosyl chloride. Acetonitrile or tetrahydrofuran (THF) can also be effective. The choice of solvent can influence reaction rates and solubility of byproducts like triethylammonium chloride.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to separate the starting material, product, and any potential byproducts. The N-tosylated product will be less polar than the starting amine. Staining with potassium permanganate can help visualize the spots.
Q3: Is it necessary to use an inert atmosphere?
A3: While not always strictly necessary, using an inert atmosphere (nitrogen or argon) is highly recommended. This prevents moisture from the air from entering the reaction and hydrolyzing the tosyl chloride, which would lead to lower yields and the formation of p-toluenesulfonic acid.
Q4: Can I use an inorganic base like potassium carbonate?
A4: While inorganic bases like potassium carbonate can be used, they are often less soluble in common organic solvents, which can lead to slower reaction rates. Homogeneous reaction conditions with an organic base like triethylamine are generally preferred for this transformation.
Q5: What are the key safety precautions for this reaction?
A5: Tosyl chloride is a corrosive and lachrymatory substance, so it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The organic solvents used are flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
General Protocol for N-Tosylation of 2-(Furan-3-yl)pyrrolidine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(furan-3-yl)pyrrolidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition of Base: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselective pyrrolidine synthesis?
A1: The most prevalent and versatile methods for stereoselective pyrrolidine synthesis include:
-
[3+2] Cycloaddition Reactions: Particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This method is highly effective for constructing the pyrrolidine ring with multiple stereocenters in a single step.[1][2][3]
-
Aza-Michael Additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system, often catalyzed by a chiral phosphoric acid, provides an effective route to substituted pyrrolidines.[4]
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles or cyclic enamines using chiral catalysts can yield highly functionalized, enantiomerically enriched pyrrolidines.[5]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce a pre-existing stereocenter into the final product.[6][7]
Q2: How does the choice of solvent affect the stereoselectivity of the reaction?
A2: The solvent can have a profound impact on both the diastereoselectivity and enantioselectivity of the reaction. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, a change in solvent can significantly alter the diastereomeric ratio (d.r.) of the product. An improvement in selectivity has been observed when moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol and tert-butanol.[8] The nature of the solvent can influence the stability of transition states and the solubility of reactants and catalysts, thereby affecting the stereochemical outcome.[9] In some cases, green solvents like water or fluorinated alcohols have been shown to promote high yields and stereoselectivity.[10]
Q3: What is the role of the catalyst in achieving high stereoselectivity?
A3: The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction. In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. For example, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper with chiral ligands, are commonly used to induce high enantioselectivity.[1][11][12] The choice of metal salt and ligand, as well as their ratio, can dramatically influence the enantiomeric excess (ee) of the product.[1] In organocatalysis, chiral molecules like proline and its derivatives are used to catalyze reactions such as aldol and Michael additions, leading to enantioenriched pyrrolidine precursors.[13][14]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes & Solutions:
-
Suboptimal Solvent: The polarity and steric bulk of the solvent can significantly influence the transition state geometry.
-
Solution: Screen a range of solvents with varying properties. For example, if a reaction in methanol gives a low d.r., try ethanol, isopropanol, or tert-butanol, as increasing the steric hindrance of the solvent has been shown to improve diastereoselectivity.[8]
-
-
Incorrect Temperature: The reaction temperature can affect the energy difference between the diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may enhance selectivity, although it might require longer reaction times. Conversely, for some reactions, reflux conditions are necessary to achieve good conversion.
-
-
Inappropriate Catalyst or Catalyst Loading: The nature of the catalyst and its concentration can impact the stereochemical course of the reaction.
-
Solution: If using a catalyst, screen different catalysts (e.g., various Lewis acids or organocatalysts). Additionally, optimize the catalyst loading, as too high or too low a concentration can be detrimental.
-
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Possible Causes & Solutions:
-
Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate combination.
-
Solution: Screen a library of chiral ligands or catalysts. For metal-catalyzed reactions, varying the electronic and steric properties of the ligand can have a significant impact on enantioselectivity.
-
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical.
-
Solution: Systematically vary the metal-to-ligand ratio. A non-linear effect on enantioselectivity has been observed, where a slight excess of the ligand can sometimes be detrimental.[1]
-
-
Presence of Impurities: Water or other impurities can interfere with the catalyst, leading to a decrease in enantioselectivity.
-
Solution: Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Low or No Product Yield
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or by side reactions with the substrate or solvent.
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time.
-
-
Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.
-
Solution: Modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.
-
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methanol | 68:32 | 38 |
| 2 | Ethanol | 70:30 | - |
| 3 | Isopropanol | 81:19 | - |
| 4 | tert-Butanol | 97:3 | - |
| Data adapted from a study on the 1,3-dipolar cycloaddition between isatin, N-Me-glycine, and (E)-1-bromo-1-nitrostyrene.[8] |
Table 2: Optimization of Catalyst and Ligand for an Enantioselective [3+2] Cycloaddition
| Entry | Catalyst | Ligand | Diastereomeric Ratio (endo:exo) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | AgClO4 | (Sa)-Binap | - | low | - |
| 2 | AgClO4 | (Sa)-Monophos | - | low | - |
| 3 | AgClO4 | (Sa,R,R)-Phosphoramidite | 88:12 | 77 | 94 |
| 4 | AgClO4 | (Sa)-Segphos | - | low | - |
| Data adapted from a study on the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol is a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)
-
Catalyst (e.g., MCCFe2O4@L-proline MNRs, 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product by spectroscopic methods (e.g., NMR, HRMS).[15]
Visualizations
Caption: Experimental workflow for a typical [3+2] cycloaddition reaction.
Caption: Troubleshooting guide for low stereoselectivity in pyrrolidine synthesis.
References
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Development of Catalytic Asymmetric Methods for the Synthesis of Pyrrolidine Derivatives via Hydrogenation of Substituted Pyrroles [acswebcontent.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 16. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Furan-3-yl)-1-tosylpyrrolidine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Furan-3-yl)-1-tosylpyrrolidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for separating the enantiomers/diastereomers of this compound?
A1: The most common and effective techniques for separating chiral isomers of pyrrolidine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP).[1][] Preparative HPLC is often used for isolating larger quantities of the purified isomers.[3]
Q2: How do I select the appropriate chiral stationary phase (CSP) for my separation?
A2: The selection of a CSP is often empirical. A screening approach using a set of columns with different chiral selectors is the most efficient way to identify a suitable column.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they show broad applicability for a wide range of chiral compounds.[1]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this purification?
A3: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption (and thus, lower cost and environmental impact), and often higher efficiency.[4] The use of supercritical CO2 as the primary mobile phase component allows for rapid separation and easy removal of the solvent from the collected fractions.[]
Q4: Can I use normal-phase chromatography for this separation?
A4: Yes, normal-phase HPLC with a chiral stationary phase is a viable option and a common starting point for chiral separations. Typical mobile phases consist of a non-polar solvent like heptane or hexane mixed with a polar modifier such as ethanol or isopropanol.
Q5: How can I confirm the absolute configuration of the separated isomers?
A5: Chromatographic separation alone does not determine the absolute configuration. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., using chiral shift reagents), X-ray crystallography of a single crystal, or comparison to a known standard are required to assign the absolute stereochemistry (R/S).
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Low column temperature. | 1. Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).2. Optimize the mobile phase by varying the type and percentage of the polar modifier (e.g., ethanol, isopropanol).3. Increase the column temperature in small increments (e.g., 5 °C) to improve kinetics, but be mindful of column stability. |
| Peak tailing or broad peaks | 1. Column overload.2. Secondary interactions with the stationary phase.3. Column degradation. | 1. Reduce the sample concentration or injection volume.2. Add a small amount of an amine (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase to suppress interactions with residual silanols.3. Flush the column with a strong solvent or replace the column if it's old or has been used extensively. |
| Low recovery of purified isomers | 1. Adsorption of the compound onto the column or system.2. Decomposition of the compound on the column. | 1. Passivate the HPLC system by injecting a blank run with a mobile phase containing a competing amine or acid.2. Ensure the mobile phase is compatible with the compound and avoid harsh pH conditions. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Air bubbles in the system. | 1. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing.[5]2. Use a column oven to maintain a stable temperature.[5]3. Degas the mobile phase and prime the pump to remove any trapped air. |
SFC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) | 1. Sample solvent incompatible with the mobile phase.2. Column overload. | 1. Dissolve the sample in a solvent that is compatible with the SFC mobile phase (e.g., the modifier being used).2. Decrease the amount of sample injected. |
| Inconsistent peak areas | 1. Incomplete sample dissolution.2. Fluctuation in back pressure. | 1. Ensure the sample is fully dissolved before injection.2. Check the back pressure regulator for proper functioning. |
| No peaks detected | 1. Compound is not eluting from the column.2. Detector issue. | 1. Increase the percentage of the co-solvent (modifier) in the mobile phase.2. Check the detector settings and ensure the lamp is on (for UV detectors). For MS detection, check ionization parameters.[6] |
Experimental Protocols
Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of chiral columns, for example:
-
CHIRALPAK® AD-H (Amylose derivative)
-
CHIRALCEL® OD-H (Cellulose derivative)
-
CHIRALPAK® AS-H (Amylose derivative)
-
CHIRALCEL® OJ-H (Cellulose derivative)
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 Heptane:Isopropanol. If resolution is poor, vary the ratio (e.g., 80:20, 95:5) and try other modifiers like ethanol.
-
Reversed Phase: Use a mobile phase of Acetonitrile:Water or Methanol:Water with a buffer (e.g., 0.1% formic acid or ammonium acetate).
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition to maximize resolution.
-
Adjust the flow rate. Lower flow rates can sometimes improve resolution.
-
Optimize the column temperature.
-
-
Scale-up: Once an analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading accordingly.
Chiral SFC Method Development
-
Column Selection: The same set of chiral columns used for HPLC screening can be used for SFC.
-
Mobile Phase and Gradient:
-
The primary mobile phase is supercritical CO2.
-
Commonly used co-solvents (modifiers) are methanol, ethanol, or isopropanol.[1]
-
Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.
-
-
Back Pressure and Temperature:
-
Set the back pressure to a typical value, for example, 150 bar.
-
Set the column temperature to 40 °C.
-
-
Optimization:
-
Adjust the gradient slope and the initial and final co-solvent percentages to improve separation.
-
Try different co-solvents.
-
Optimize the back pressure and temperature.
-
Visualizations
Caption: Workflow for the purification and analysis of isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Deprotection of N-Tosylpyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-tosylpyrrolidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of N-tosylpyrrolidines in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
-
Question: I am observing a low or no conversion of my N-tosylpyrrolidine to the desired free amine. What are the possible causes and solutions?
-
Answer: Incomplete deprotection is a common issue and can be attributed to several factors:
-
Insufficiently Harsh Conditions: The N-tosyl group is known for its high stability, often requiring forcing conditions for cleavage.[1] If you are using milder reagents, they may not be effective for your specific substrate.
-
Solution: Consider switching to a more robust deprotection method. Harsh acidic conditions, such as refluxing with concentrated hydrochloric acid or heating with concentrated sulfuric acid, are often effective.[1] Another powerful method involves using a saturated solution of hydrogen bromide in acetic acid, often with phenol as a scavenger.[1]
-
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or near the nitrogen atom can sterically hinder the approach of the deprotecting agent.
-
Solution: For sterically hindered substrates, reductive cleavage methods are often more successful. Reagents like magnesium in methanol (Mg/MeOH) or samarium(II) iodide (SmI₂) can be effective.[2][3] Dissolving metal reductions, such as sodium in liquid ammonia, are also powerful but require specialized equipment.
-
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrrolidine ring can deactivate the system, making the N-S bond more difficult to cleave.
-
Solution: More potent reductive methods are typically required. SmI₂ in the presence of an amine and water is a very fast and high-yielding option for such substrates.[2]
-
-
Reagent Quality: The quality of the reagents, especially for reductive methods, is crucial. For instance, samarium(II) iodide solutions are sensitive to air and moisture.
-
Solution: Ensure that your reagents are of high quality and handled under appropriate inert conditions. For SmI₂, the generation of a deep blue color in THF is indicative of its active form.
-
-
Issue 2: Low Yield of the Deprotected Pyrrolidine
-
Question: My deprotection reaction is working, but the yield of the isolated product is consistently low. What could be the reasons?
-
Answer: Low yields can result from product degradation, side reactions, or inefficient work-up procedures.
-
Side Reactions: The harsh conditions required for deprotection can often lead to unwanted side reactions.
-
Acid-Sensitive Functional Groups: If your substrate contains acid-labile groups (e.g., Boc, acetals), they may be cleaved under strong acidic deprotection conditions.
-
Reductive Debromination: In the case of substrates containing bromine substituents, reductive deprotection methods can sometimes lead to the undesired removal of the bromine atom.[3]
-
Solution: Careful monitoring of the reaction and using the minimum necessary amount of the reducing agent can help to mitigate this. Alternatively, a non-reductive method should be considered if the bromine is essential.
-
-
-
Product Volatility/Solubility: The free pyrrolidine may be volatile or highly soluble in the aqueous phase during work-up, leading to losses.
-
Solution: During extraction, ensure the aqueous phase is thoroughly saturated with salt (e.g., NaCl) to decrease the solubility of the product. Use a low-boiling point solvent for extraction and be cautious during solvent removal. In some cases, derivatization of the crude product to a less volatile salt may aid in isolation.
-
-
Formation of Byproducts: In some cases, unexpected byproducts can be formed. For example, the use of Mg/MeOH for the deprotection of an N-tosyl piperidinone has been observed to produce a byproduct through a reaction with formaldehyde.[3]
-
Solution: Thoroughly characterize any byproducts to understand the side reaction pathway. Adjusting the reaction conditions, such as temperature and reaction time, may help to minimize byproduct formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of N-tosylpyrrolidines?
A1: The most common methods can be broadly categorized as acidic, reductive, and basic.
-
Acidic Conditions: These are classical methods and often involve strong acids like HBr in acetic acid (often with phenol), concentrated H₂SO₄, or concentrated HCl at elevated temperatures.[1] These methods are effective but can be harsh and incompatible with sensitive functional groups.
-
Reductive Cleavage: These methods are generally milder and more chemoselective. Common reagents include:
-
Magnesium in Methanol (Mg/MeOH): A convenient and relatively mild method.[3]
-
Samarium(II) Iodide (SmI₂): A powerful one-electron reductant that can deprotect tosylamides rapidly and in high yield, often at room temperature.[2]
-
Sodium in Liquid Ammonia: A very powerful method, but requires specialized equipment for handling liquid ammonia.
-
Sodium Naphthalenide: Another potent single-electron transfer reagent.
-
-
Basic Conditions: While less common for N-tosylpyrrolidines due to the stability of the sulfonamide, strong bases like NaOH or KOH in alcoholic solvents at high temperatures can sometimes be employed, particularly for activated substrates.
Q2: How do I choose the best deprotection method for my specific N-tosylpyrrolidine?
A2: The choice of method depends critically on the other functional groups present in your molecule. The following decision-making workflow can be a helpful guide:
Q3: Are there any general tips for improving the success of N-tosylpyrrolidine deprotection?
A3: Yes, here are some general recommendations:
-
Start with a small-scale trial: Before committing your entire batch of material, perform the deprotection on a small scale to verify the reaction conditions and check for any unexpected side products.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you to determine the optimal reaction time and avoid over-running the reaction, which can lead to byproduct formation.
-
Use scavengers: In acidic deprotections, carbocations can be formed, which can lead to side reactions. The addition of a scavenger, such as phenol or thioanisole, can trap these reactive intermediates.
-
Ensure an inert atmosphere for reductive methods: Reagents like SmI₂ and sodium naphthalenide are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to maintain their reactivity.
Quantitative Data Summary
The following table summarizes a selection of reported deprotection methods for N-tosyl amides, including examples on cyclic amines where available. Please note that yields are substrate-dependent and these values should be used as a general guide.
| Deprotection Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Reductive | Mg, MeOH, Ultrasonication, 40-50 °C | N-Tosyl piperidinone | 52 | [3] |
| Reductive | SmI₂/amine/H₂O, THF, rt | Various Tosylamides | >90 | [2] |
| Basic | Cs₂CO₃, THF/MeOH, rt | N-Tosyl-5-bromoindole | Quantitative | [4] |
| Acidic | HBr/AcOH, Phenol, rt | General Tosylamides | High | [5] |
Experimental Protocols
Protocol 1: Deprotection of N-Tosylpyrrolidine using Magnesium in Methanol
This protocol is adapted from a procedure used for the deprotection of a related N-tosyl piperidinone.[3]
-
To a solution of the N-tosylpyrrolidine (1 equivalent) in anhydrous methanol, add magnesium turnings (typically 2-4 equivalents).
-
The reaction mixture is then subjected to ultrasonication at a temperature of 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Deprotection of N-Tosylamides using Samarium(II) Iodide
This is a general and highly effective protocol for the deprotection of tosylamides.[2]
-
Prepare a 0.1 M solution of SmI₂ in anhydrous THF under an inert atmosphere. This is typically done by adding 1,2-diiodoethane to samarium metal in THF until a deep blue color persists.
-
To a solution of the N-tosylpyrrolidine (1 equivalent) in anhydrous THF, add the freshly prepared SmI₂ solution (typically 2.2 equivalents) at room temperature.
-
Add an amine (e.g., triethylamine, 2 equivalents) and water (2 equivalents). The reaction is often instantaneous.
-
Monitor the reaction by TLC or LC-MS to confirm completion.
-
Quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers, dry over a suitable drying agent, filter, and concentrate to give the crude product.
-
Purify as necessary.
References
Technical Support Center: Furan Ring Stability in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of furan rings during your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of furan ring decomposition during synthesis?
A1: Furan rings are susceptible to decomposition under several conditions:
-
Acidic Conditions: Strong acids can cause protonation of the furan ring, leading to highly reactive intermediates that can polymerize or undergo ring-opening reactions.[1][2] Electron-releasing substituents on the furan ring can exacerbate this instability.[1] The presence of water can also promote ring-opening during acid-catalyzed processes.[3][4]
-
Oxidizing Agents: Strong oxidants like hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA), or even air under certain conditions can cause ring-opening, often leading to the formation of unsaturated 1,4-dicarbonyl compounds or maleic acid derivatives.[1][5][6]
-
High Temperatures: Furan-containing compounds can be thermally labile. High temperatures, especially during purification steps like distillation at atmospheric pressure, can lead to decomposition.[7][8] This is also a consideration in Diels-Alder reactions, where high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the desired cycloadduct.[9][10]
-
Strong Electrophiles: While furan undergoes electrophilic substitution, highly reactive electrophiles or harsh reaction conditions (e.g., Friedel-Crafts alkylation with strong Lewis acids) can lead to polymerization instead of controlled substitution.[1]
Q2: How do substituents on the furan ring affect its stability?
A2: Substituents play a critical role in the stability and reactivity of the furan ring:
-
Electron-Withdrawing Groups (EWGs): Substituents like carboxyl, nitro, or acyl groups decrease the electron density of the ring. This makes the furan less susceptible to electrophilic attack and protonation, thereby increasing its stability, particularly in acidic media.[1][11] For instance, furoic acid is more stable to acid than furan itself.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the ring's electron density. This enhances reactivity towards electrophiles but also makes the ring more prone to acid-catalyzed polymerization and decomposition.[1][11]
Q3: When should I use a protecting group for a furan derivative?
A3: Protecting groups are advisable when you have highly reactive functional groups on the furan ring or when the planned reaction conditions are known to be harsh.[12][13] Consider protection strategies for molecules like 5-hydroxymethylfurfural (5-HMF), which contains a hydroxyl group, an aldehyde group, and the furan ring itself, all of which are reactive sites.[8][12] Protecting the aldehyde as an acetal, for example, can significantly improve yields and prevent side reactions during subsequent transformations like oxidations.[12]
Troubleshooting Guides
Problem 1: My reaction mixture is turning into an insoluble black tar.
-
Probable Cause: This is a classic sign of acid-catalyzed polymerization. Furan and its derivatives with electron-donating groups are particularly sensitive to strong acids.[1]
-
Solutions:
-
Modify Acidic Conditions: Replace strong acids (e.g., H₂SO₄, HCl) with milder catalysts like phosphoric acid, boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts.[1] If possible, perform the reaction under non-aqueous conditions.[1]
-
Control Temperature: Run the reaction at the lowest possible temperature. Electrophilic substitutions on furan, such as nitration or halogenation, are often performed at low temperatures (e.g., -40 °C to 0 °C) to prevent polymerization.[1][14]
-
Use Electron-Withdrawing Groups: If your synthesis allows, starting with a furan substituted with an electron-withdrawing group will increase its stability.[1]
-
Problem 2: I am losing the furan ring during an oxidation step.
-
Probable Cause: The furan ring has been opened by the oxidizing agent. Many common oxidants can cleave the furan ring.[6]
-
Solutions:
-
Choose Milder Oxidants: Avoid strong oxidants like permanganate or chromic acid. Select reagents specific for the intended transformation that are known to be compatible with furans.
-
Protect Functional Groups: If you are oxidizing a substituent on the ring (e.g., an alcohol to an aldehyde), the protection of other sensitive parts of the molecule might be necessary. In some cases, the high reactivity of the furan ring itself makes selective oxidation challenging without employing a broader protection strategy.[12]
-
Control Reaction Conditions: Perform the oxidation at low temperatures and monitor the reaction closely to avoid over-oxidation.
-
Problem 3: My yield is very low after purification by distillation.
-
Probable Cause: The furan compound is decomposing at the high temperatures required for distillation.[7][15]
-
Solutions:
-
Use Vacuum Distillation: Purifying under high vacuum lowers the boiling point significantly, reducing the risk of thermal decomposition.[7]
-
Alternative Purification Methods: If the compound is still too unstable, avoid distillation altogether. Consider purification by:
-
Chromatography: Liquid chromatography using a silicate-based stationary phase is effective and avoids high temperatures.[16]
-
Adsorption: Using activated carbon can selectively adsorb furan derivatives from a reaction mixture, which can then be desorbed using a suitable solvent at low temperatures.[17]
-
-
Problem 4: My Diels-Alder reaction is reversible and gives a poor yield of the adduct.
-
Probable Cause: The reaction is reaching equilibrium at the reaction temperature, and the retro-Diels-Alder reaction is significant. The cyclo-reversion temperature for furan-maleimide adducts can be as low as 110 °C or even lower in solution.[10]
-
Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the forward Diels-Alder reaction.
-
Choose Appropriate Substituents: Electron-withdrawing groups on the dienophile (e.g., maleimide) and electron-donating groups on the furan can increase the rate of the forward reaction and the stability of the adduct.[9][18]
-
Precipitate the Product: If the adduct is a solid, choosing a solvent system where it precipitates upon formation can drive the equilibrium towards the product.
-
Data Presentation: Protecting Group Strategies
The use of protecting groups can dramatically improve the yield and selectivity of reactions involving functionalized furans.
| Target Functional Group | Protecting Group | Reagents for Protection | Typical Yield Improvement (Protected vs. Unprotected) | Reference(s) |
| Aldehyde (e.g., in 5-HMF) | Acetal | Ethylene glycol, acid catalyst | Oxidation to 2,5-FDMC: 4% (unprotected) vs. 92% (protected) | [12] |
| Hydroxyl (e.g., in 5-HMF) | Ether | Alkyl halide, strong base (Williamson synthesis) | Can significantly improve selectivity in subsequent reactions by preventing side reactions at the hydroxyl group. | [12] |
| Diol | Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst | Provides robust protection during various transformations. | [19] |
| Carboxyl | Ester | Alcohol, acid catalyst | Protects against unwanted reactions at the carboxyl group. | [12] |
Experimental Protocols
Protocol 1: Acetal Protection of 5-Hydroxymethylfurfural (5-HMF)
This protocol describes the protection of the reactive aldehyde group in 5-HMF as an acetal, which enhances its stability for subsequent reactions.
-
Materials:
-
5-Hydroxymethylfurfural (5-HMF)
-
Ethylene glycol (or other suitable diol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (if using toluene)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-HMF (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add ethylene glycol (1.1 - 1.5 eq) to the solution.
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq).
-
If using toluene, attach a Dean-Stark apparatus to the flask to remove water azeotropically. Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
If using a non-azeotroping solvent like dichloromethane, the reaction can be run at room temperature or with gentle heating in the presence of a dehydrating agent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product.
-
Purify further by column chromatography if necessary.
-
Protocol 2: Mild Halogenation of Furan (Bromination)
This protocol describes a method for monobromination of furan at the 2-position while minimizing polymerization.[1]
-
Materials:
-
Furan
-
Bromine (Br₂)
-
Anhydrous N,N-dimethylformamide (DMF) or Dioxane
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and purged with an inert gas, dissolve furan (1.0 eq) in anhydrous DMF.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a solution of bromine (1.0 eq) in DMF dropwise to the cooled furan solution while maintaining the temperature at -5 °C.
-
Stir the reaction mixture at this temperature for the duration indicated by TLC or GC analysis (typically 1-2 hours).
-
Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with a nonpolar solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent under reduced pressure at low temperature to obtain 2-bromofuran. Note: The product can be unstable, so it is often used immediately in the next step.
-
Visualizations
Caption: General pathways for furan ring decomposition.
Caption: Troubleshooting workflow for furan decomposition.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 8. Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives’ Valorization: A Review [mdpi.com]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Protecting Groups for 2-(Furan-3-yl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the selection and use of alternative protecting groups to the tosyl group for 2-(furan-3-yl)pyrrolidine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why consider alternatives to the tosyl (Ts) protecting group for 2-(furan-3-yl)pyrrolidine?
While the tosyl group is a robust protecting group for amines, its removal often requires harsh conditions, such as strong acids or reducing agents, which can be incompatible with the sensitive furan ring in 2-(furan-3-yl)pyrrolidine. The furan moiety is susceptible to degradation under strongly acidic conditions and can undergo ring-opening or reduction under certain hydrogenation conditions. Therefore, alternative protecting groups with milder deprotection methods are often sought to preserve the integrity of the furan ring.
Q2: What are the most suitable alternative protecting groups for 2-(furan-3-yl)pyrrolidine?
Several carbamate-based protecting groups offer milder deprotection conditions compared to the tosyl group. The most common and suitable alternatives include:
-
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions, which can be modulated to be mild enough for the furan ring.
-
Benzyloxycarbonyl (Cbz or Z): Typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy. Care must be taken to select conditions that do not affect the furan ring.
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): A versatile protecting group that is stable to a wide range of conditions and is selectively cleaved by fluoride ions, which are generally compatible with furan rings.[1]
Q3: How do the stabilities and deprotection conditions of these alternative protecting groups compare?
The choice of a protecting group often depends on the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in the molecule. The following table summarizes the key properties of Boc, Cbz, and Teoc groups in the context of protecting 2-(furan-3-yl)pyrrolidine.
| Protecting Group | Abbreviation | Common Reagent for Protection | Stability | Deprotection Conditions | Potential Issues with 2-(furan-3-yl)pyrrolidine |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, catalytic hydrogenation, and nucleophiles.[2] | Acidic conditions (e.g., TFA, HCl in dioxane).[3] | The furan ring is sensitive to strong acids, which can cause polymerization or degradation. Milder acidic conditions or alternative methods are recommended. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions.[4] | Catalytic hydrogenation (e.g., H₂, Pd/C).[4] | Standard catalytic hydrogenation can lead to the reduction or opening of the furan ring.[5][6] Catalytic transfer hydrogenation is a milder alternative. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | Stable to a wide range of acidic and basic conditions, and catalytic hydrogenation.[1] | Fluoride ion sources (e.g., TBAF, CsF).[7] | Generally compatible with the furan ring. The fluoride source and reaction conditions should be chosen carefully to avoid potential side reactions. |
Troubleshooting Guides
Boc Group
Issue 1: Degradation of the furan ring during Boc deprotection with strong acids like neat TFA.
-
Solution: Employ milder acidic conditions.
-
Use a solution of TFA in a chlorinated solvent like dichloromethane (DCM) (e.g., 10-50% TFA in DCM) and monitor the reaction closely by TLC or LC-MS to minimize exposure time.[8]
-
Consider using other acidic reagents such as HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0°C to room temperature.[3]
-
Thermolytic cleavage at high temperatures can be an option if the substrate is thermally stable.[9]
-
Issue 2: Incomplete Boc protection of the pyrrolidine nitrogen.
-
Solution:
-
Ensure the use of a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.
-
The reaction can be catalyzed by the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) (catalytic amount).
-
Ensure the reaction is stirred for a sufficient amount of time, monitoring by TLC until the starting material is fully consumed.
-
Cbz Group
Issue 1: Reduction or opening of the furan ring during Cbz deprotection via catalytic hydrogenation.
-
Solution: Utilize catalytic transfer hydrogenation, which is often a milder method.
-
Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[10] This method can often selectively cleave the Cbz group without affecting the furan ring.
-
Issue 2: Catalyst poisoning or slow reaction during Cbz protection.
-
Solution:
-
Ensure the 2-(furan-3-yl)pyrrolidine starting material is free of impurities that could poison the catalyst, such as sulfur-containing compounds.
-
Use a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction with benzyl chloroformate.[4]
-
Teoc Group
Issue 1: Difficulty in removing the Teoc group with fluoride reagents.
-
Solution:
-
Ensure the fluoride reagent, such as tetrabutylammonium fluoride (TBAF), is anhydrous for optimal reactivity in some cases. However, commercially available solutions in THF are often sufficient.
-
The reaction can be slow at room temperature; gentle heating may be required. Monitoring the reaction progress is crucial.
-
The combination of TBAF with cesium fluoride (CsF) can sometimes accelerate the cleavage.[7]
-
Issue 2: Low yield during Teoc protection.
-
Solution:
-
Use an appropriate reagent for introducing the Teoc group, such as N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), which is often more efficient than Teoc-Cl.[1]
-
Ensure the reaction is performed under anhydrous conditions and in the presence of a suitable base like triethylamine or pyridine to scavenge the acid byproduct.[1]
-
Experimental Protocols
Boc Protection of 2-(furan-3-yl)pyrrolidine
Workflow Diagram:
Caption: Workflow for Boc protection of 2-(furan-3-yl)pyrrolidine.
Procedure: To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) is added triethylamine (1.5 eq). The solution is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the progress by TLC. Upon completion, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-2-(furan-3-yl)pyrrolidine.[11]
Cbz Protection of 2-(furan-3-yl)pyrrolidine
Workflow Diagram:
Caption: Workflow for Cbz protection of 2-(furan-3-yl)pyrrolidine.
Procedure: To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.2 M) is added sodium bicarbonate (2.0 eq). The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12-16 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel column chromatography to yield N-Cbz-2-(furan-3-yl)pyrrolidine.[4]
Teoc Protection of 2-(furan-3-yl)pyrrolidine
Workflow Diagram:
Caption: Workflow for Teoc protection of 2-(furan-3-yl)pyrrolidine.
Procedure: To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 eq) at room temperature. The reaction mixture is stirred for 12-24 hours, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give N-Teoc-2-(furan-3-yl)pyrrolidine.[1]
Deprotection Protocols
Mild Boc Deprotection
Caption: Workflow for Cbz deprotection via catalytic transfer hydrogenation.
Procedure: To a solution of N-Cbz-2-(furan-3-yl)pyrrolidine (1.0 eq) in methanol (0.1 M) is added palladium on carbon (10 wt%, 0.1 eq). Ammonium formate (5.0 eq) is then added in one portion. The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC. After the reaction is complete, the mixture is filtered through a pad of Celite, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to give the crude product, which can be purified further if necessary.
[10][12][13]#### Teoc Deprotection
Workflow Diagram:
Caption: Workflow for Teoc deprotection.
Procedure: To a solution of N-Teoc-2-(furan-3-yl)pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) at room temperature. The reaction is stirred for 2-6 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine can be purified by column chromatography.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 7. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling diastereoselectivity in reactions involving 2-substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 2-substituted pyrrolidines?
A1: Diastereoselectivity is governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or intramolecular cyclization. Key factors include:
-
Substrate Control: The existing stereocenters on the pyrrolidine ring or its precursors dictate the preferred trajectory of attack. Bulky substituents will sterically hinder one face of the molecule.
-
Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, enzymes), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1][2][3] For example, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[4][5]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways. Lower temperatures often enhance selectivity.
-
Intermediate Geometry: The formation of specific intermediates, such as planar N-acyliminium ions or chelated transition states, plays a crucial role.[6] The geometry of these intermediates determines which face is more accessible to nucleophiles.
Q2: I am observing a low diastereomeric ratio (d.r.). What are the common troubleshooting steps?
A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. To improve the d.r., consider the following:
-
Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states.
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. Experiment with both polar and non-polar solvents.
-
Vary the Catalyst/Reagent: If using a Lewis acid, try alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[2][7][8] If performing a reduction, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can invert selectivity.[1]
-
Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation. The nature of nitrogen protection is often critical for stereochemical control.[9]
-
Check Reagent Purity: Impurities, particularly water, can interfere with Lewis acid catalysis and reduce selectivity.
Q3: How do I choose between different synthetic strategies to obtain a specific diastereomer (e.g., cis vs. trans-2,5-disubstitution)?
A3: The choice of strategy depends on the desired stereochemical outcome.
-
For cis-2,5-disubstituted pyrrolidines , a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters is highly effective.[2][10] Heterogeneous catalytic hydrogenation of substituted pyrroles over rhodium catalysts also frequently yields cis products.[11]
-
For trans-2,5-disubstituted pyrrolidines , strategies often involve the reduction of enamines derived from pyroglutamic acid or methods utilizing N-acyliminium ion chemistry where a substituent at another position directs the incoming nucleophile.[12][13]
-
Biocatalytic approaches using transaminases can provide access to either enantiomer of a 2-substituted pyrrolidine with high selectivity, which can then be further functionalized.[1][14]
Q4: What role do N-acyliminium ions play in controlling stereochemistry?
A4: N-acyliminium ions are highly reactive, planar intermediates that are susceptible to nucleophilic attack.[6][15] Stereocontrol is achieved by creating a facial bias. This is often accomplished by:
-
An existing stereocenter at a neighboring position (e.g., C3 or C4) which sterically blocks one face of the ion, forcing the nucleophile to attack from the opposite, less hindered face.[8]
-
Chelation control , where a Lewis acid coordinates to the N-acyliminium ion and another Lewis basic group in the molecule, creating a rigid, conformationally locked intermediate that exposes only one face to the nucleophile.
Troubleshooting Guides
Guide 1: Poor Selectivity in Multicomponent Reactions (MCRs)
Problem: A one-pot, three-component reaction to synthesize a polysubstituted pyrrolidine results in a nearly 1:1 mixture of diastereomers.
| Potential Cause | Troubleshooting Action | Rationale |
| Incorrect Lewis Acid | Screen different Lewis acids (e.g., TiCl₄, Yb(OTf)₃, Sc(OTf)₃). Varying the equivalents of the Lewis acid can also be effective.[7] | The Lewis acid is critical for generating the reactive intermediate (e.g., oxocarbenium or iminium ion) and organizing the transition state. TiCl₄ has been shown to promote intramolecular rearrangement to pyrrolidines with high selectivity.[7] |
| Suboptimal Nucleophile | If possible, modify the nucleophile. For instance, allyltributylstannane can give higher diastereoselectivity than allyltrimethylsilane in certain systems.[7] | The structure of the nucleophile affects the steric interactions in the transition state, influencing the facial selectivity of the attack. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C, then warm to 23 °C).[7] | Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the formation of the more stable product. |
| Solvent Effects | Test different solvents. Dichloromethane (CH₂Cl₂) is commonly used, but in some cases, the presence of an additive like acetonitrile (CH₃CN) can prevent side reactions.[7] | The solvent can influence the stability of intermediates and transition states. In some TiCl₄-mediated reactions, CH₃CN can prevent the formation of pyrrolidine byproducts if a different heterocycle is the target.[7] |
Guide 2: Unfavorable cis/trans Ratio in Reductive Aminations/Cyclizations
Problem: A reductive amination followed by cyclization to form a 2-substituted pyrrolidine yields the wrong diastereomer or a poor ratio.
| Potential Cause | Troubleshooting Action | Rationale |
| Non-selective Reducing Agent | Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1] | The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs. |
| Suboptimal Enzyme in Biocatalysis | Screen a panel of transaminases (TAs). Both (R)-selective and (S)-selective TAs are commercially available and can provide access to complementary enantiomers.[1][14] | Enzymes offer exquisite stereocontrol. The shape of the enzyme's active site dictates the orientation of the substrate, leading to highly selective transformations.[1][14] |
| Incomplete Cyclization | After the initial reaction time, add a base (e.g., NaOH) and allow further incubation to drive the final ring-closing step.[14] | In some biocatalytic syntheses starting from ω-chloroketones, the intramolecular cyclization can be the rate-limiting step and may require basic conditions to proceed to completion.[14] |
Quantitative Data Summary
Table 1: Diastereoselectivity in TiCl₄-Mediated Multicomponent Reactions [7]
| Entry | Nucleophile | Lewis Acid (equiv.) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyltrimethylsilane | TiCl₄ (1.2) | Single Diastereomer | 72 |
| 2 | Allyltributylstannane | TiCl₄ (1.2) | 99:1 | 75 |
| 3 | Triethylsilane | TiCl₄ (1.2) | 90:10 | 65 |
| 4 | Enolsilane 6a | TiCl₄ (4.2) | Single Diastereomer | 63 |
| 5 | Ketene Acetal 6d | TiCl₄ (4.2) | 99:1 | 81 |
Table 2: Catalyst-Controlled Diastereoselective C-H Amination [3]
| Entry | Substrate | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 1-azido-1-phenyl-hex-5-ene | (Ad L)FeCl(OEt₂) | 11:1 | 80 |
| 2 | 1-azido-1-(p-CF₃C₆H₄)-hex-5-ene | (Ad L)FeCl(OEt₂) | 14:1 | 85 |
| 3 | 1-azido-1-phenyl-hex-5-ene | Iron Phenoxide Complex | >20:1 | 78 |
| 4 | 1-azido-2-phenyl-hex-5-ene | (Ad L)FeCl(OEt₂) | 1.5:1 | 65 |
Key Experimental Protocols
Protocol 1: TiCl₄-Mediated Diastereoselective Multicomponent Synthesis of Pyrrolidines[7]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.
Protocol 2: Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines[2][10]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in a suitable solvent like toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the pyrrolidine product. The major diastereomer typically exhibits a cis relationship between the C2 and C5 substituents.
Visualized Workflows and Mechanisms
Caption: A troubleshooting workflow for diagnosing and improving poor diastereoselectivity.
Caption: Steric control in nucleophilic addition to an N-acyliminium ion intermediate.
Caption: Decision pathway for selecting a synthetic strategy based on the desired stereoisomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly 2,3-trans stereoselective allylations of 2, 3-O-isopropylidene-protected pyrrolidines: circumventing the N-acyliminium ion chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
Overcoming low reactivity in functionalization of 2-(Furan-3-yl)-1-tosylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low reactivity encountered during the functionalization of 2-(furan-3-yl)-1-tosylpyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity at the furan ring of my this compound substrate?
A1: The observed low reactivity can be attributed to a combination of electronic and steric factors. The furan ring is substituted at the 3-position, which is inherently less reactive towards many electrophilic substitution reactions compared to the more electron-rich 2- and 5-positions. Additionally, the 1-tosylpyrrolidine group at the 3-position is sterically bulky, which can hinder the approach of reagents to the adjacent C2 and C4 positions of the furan ring. The tosyl group is also electron-withdrawing, which can reduce the nucleophilicity of the furan ring, making it less susceptible to electrophilic attack.
Q2: Which positions on the furan ring are most likely to be functionalized?
A2: For π-excessive heterocycles like furan, electrophilic substitution and lithiation generally favor the C2 and C5 positions due to the greater stability of the reaction intermediates. However, in 3-substituted furans, the situation is more complex. While the C5 position is electronically favored for electrophilic attack, the C2 position can be targeted using directed ortho-metalation strategies, where the substituent at C3 directs the deprotonation to the adjacent position.
Q3: What are the general strategies to overcome the low reactivity of this substrate?
A3: Several strategies can be employed, depending on the desired functionalization:
-
Directed ortho-Metalation (DoM): This is a powerful technique to functionalize the C2 position by deprotonation using a strong base, directed by the substituent at C3.
-
Halogenation followed by Cross-Coupling: A two-step approach where the furan ring is first halogenated (e.g., brominated) and then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling) to introduce the desired functional group.
-
Electrophilic Aromatic Substitution under forcing conditions or with highly reactive electrophiles: While challenging, this approach may be successful for certain reactions like the Vilsmeier-Haack formylation.
-
Palladium-Catalyzed C-H Activation: Modern methods allow for the direct functionalization of C-H bonds, which can be highly regioselective.
Troubleshooting Guides
Directed ortho-Metalation (Lithiation)
Problem: Low or no yield of the desired 2-substituted product after attempting lithiation followed by quenching with an electrophile.
Possible Causes & Troubleshooting Steps:
-
Insufficiently strong base: The acidity of the furan protons is influenced by the tosylpyrrolidine substituent.
-
Recommendation: Use a stronger base system. While n-butyllithium (n-BuLi) is common, a combination of sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be more effective.
-
-
Incorrect reaction temperature: The stability of the lithiated furan intermediate is crucial.
-
Recommendation: Perform the lithiation at low temperatures, typically -78 °C, to prevent decomposition or rearrangement of the organolithium species. The temperature should be maintained throughout the addition of the base and the electrophile.
-
-
Steric hindrance from the 3-substituent: The bulky tosylpyrrolidine group may hinder the approach of the base.
-
Recommendation: While seemingly counterintuitive for a sterically hindered position, studies on 3-aryl furans have shown that lithiation can preferentially occur at the C2 position. This is attributed to through-space stabilization of the resulting furyl anion by the π-system of the 3-substituent. It is plausible that the tosyl group could participate in a similar stabilizing interaction or that the nitrogen atom of the pyrrolidine ring could coordinate with the lithium, directing the deprotonation to the C2 position. Optimization of the base and solvent system is key.
-
-
Competitive lithiation at other sites: The tosyl group and the pyrrolidine ring also have protons that could potentially be deprotonated.
-
Recommendation: Use a slight excess of the organolithium reagent to ensure deprotonation of the furan ring. Careful analysis of byproducts is necessary to identify if deprotonation is occurring elsewhere.
-
Experimental Protocol: Directed Lithiation and Silylation of a 3-Aryl Furan (Adaptable)
This protocol for the lithiation of a 3-aryl furan can be adapted for this compound.
-
To a solution of the 3-substituted furan (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at -78 °C, add TMEDA (1.2 mmol).
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Formylation)
Problem: No reaction or decomposition of the starting material during electrophilic aromatic substitution.
Possible Causes & Troubleshooting Steps:
-
Deactivation of the furan ring: The electron-withdrawing nature of the tosyl group deactivates the furan ring towards electrophilic attack.
-
Recommendation: Use a more reactive electrophile or harsher reaction conditions. For Friedel-Crafts acylation, consider using a more reactive acylating agent or a stronger Lewis acid, but be aware of the potential for substrate decomposition. For the Vilsmeier-Haack reaction, the Vilsmeier reagent is a relatively weak electrophile, but the reaction is often successful with electron-rich heterocycles.
-
-
Instability of the furan ring to strong acids: Furans are known to be sensitive to strong acids and can polymerize or decompose.
-
Recommendation: For Friedel-Crafts acylation, avoid strong Lewis acids like AlCl₃. Milder catalysts such as BF₃·OEt₂, ZnCl₂, or solid acid catalysts may be more suitable. The Vilsmeier-Haack reaction is generally performed under milder conditions and is a good alternative for formylation.
-
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene (Adaptable)
This general protocol can be adapted for the formylation of this compound.
-
In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate.
-
Stir for 30 minutes, then extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yield in a Suzuki-Miyaura or Stille cross-coupling reaction after successful halogenation of the furan ring.
Possible Causes & Troubleshooting Steps:
-
Inactive catalyst: The palladium catalyst may be deactivated.
-
Recommendation: Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. The choice of ligand is critical; electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.
-
-
Inappropriate base or solvent: The choice of base and solvent can significantly impact the outcome of a Suzuki-Miyaura coupling.
-
Recommendation: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, DMF).
-
-
Poor solubility of reactants: The substrate or boronic acid/ester may not be sufficiently soluble in the reaction medium.
-
Recommendation: Choose a solvent system that ensures the solubility of all reactants. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often effective.
-
-
Protodeboronation of the boronic acid: The boronic acid may decompose under the reaction conditions before coupling occurs.
-
Recommendation: Use a milder base or anhydrous conditions if possible. Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester).
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Bromide
This is a general protocol that can be optimized for the coupling of a brominated derivative of this compound.
-
To a reaction vessel, add the bromo-furan substrate (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-100 °C for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Conditions for the Lithiation of 3-Aryl Furans
| Entry | Substrate | Base/Additive | Electrophile | Product(s) | Ratio (2-subst:5-subst) | Yield (%) |
| 1 | 3-Phenylfuran | n-BuLi/TMEDA | TMSCl | 2-TMS-3-phenylfuran & 5-TMS-3-phenylfuran | 2.3 : 1 | 85 |
| 2 | 3-(4-Methoxyphenyl)furan | n-BuLi/TMEDA | TMSCl | 2-TMS-3-(4-MeOPh)furan & 5-TMS-3-(4-MeOPh)furan | 3.0 : 1 | 90 |
| 3 | 3-Styrylfuran | n-BuLi/TMEDA | TMSCl | 2-TMS-3-styrylfuran & 5-TMS-3-styrylfuran | 4.0 : 1 | 88 |
Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Analytical methods for detecting impurities in 2-(Furan-3-yl)-1-tosylpyrrolidine
This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for detecting and characterizing impurities in 2-(Furan-3-yl)-1-tosylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting impurities in this compound?
A1: The most effective analytical strategy involves a combination of chromatographic and spectroscopic techniques.[1] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard for separating impurities.[2] Mass Spectrometry (MS), often coupled with LC (LC-MS), is used for the identification and quantification of these impurities based on their mass-to-charge ratio.[3][4] For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[5][6] Gas Chromatography (GC) may also be used to identify volatile organic impurities and residual solvents.[2]
Q2: What are the potential sources and types of impurities?
A2: Impurities can originate from various stages, including the synthesis process, degradation, or storage.[2][7] For this compound, potential impurities include:
-
Starting Material Residues: Unreacted furan or pyrrolidine derivatives.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions, such as over-alkylation or incorrect substitution patterns.
-
Degradation Products: Arising from the breakdown of the molecule, potentially through oxidation of the furan ring or hydrolysis of the tosyl group.
Q3: How do I choose the right analytical technique for my needs?
A3: The choice of technique depends on the analytical goal. For routine purity checks and quantification of known impurities, a validated HPLC-UV method is often sufficient.[1] For identifying unknown peaks observed in your chromatogram, LC-MS is the preferred method as it provides molecular weight information.[8][9] If you need to confirm the exact chemical structure of a novel impurity, it must be isolated (e.g., by preparative HPLC) and analyzed by NMR.[5][6]
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the detection, identification, and characterization of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. innovationaljournals.com [innovationaljournals.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. silicoscreen.com [silicoscreen.com]
- 9. almacgroup.com [almacgroup.com]
Validation & Comparative
Comparative Reactivity of 2-(Furan-3-yl)- vs. 2-(Furan-2-yl)-1-Tosylpyrrolidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount for designing efficient synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of two closely related isomers: 2-(furan-3-yl)-1-tosylpyrrolidine and 2-(furan-2-yl)-1-tosylpyrrolidine, with a focus on their behavior in electrophilic aromatic substitution reactions.
Executive Summary
The position of the pyrrolidine substituent on the furan ring is the primary determinant of the molecule's reactivity towards electrophiles. Based on the principles of resonance stabilization of reaction intermediates, 2-(furan-2-yl)-1-tosylpyrrolidine is predicted to be more reactive towards electrophilic aromatic substitution than its 2-(furan-3-yl) counterpart . The substitution on the 2-(furan-2-yl) isomer is expected to occur predominantly at the C5 position of the furan ring. For the 2-(furan-3-yl) isomer, the most likely positions for electrophilic attack are C2 and C5, with the relative rates being influenced by the steric hindrance imposed by the tosylpyrrolidine group.
Theoretical Basis for Reactivity Difference
The generally accepted mechanism for electrophilic aromatic substitution on furan involves the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate of reaction.
-
Attack at the C2 (or C5) position of a furan ring results in a carbocation that can be stabilized by three resonance structures, effectively delocalizing the positive charge over the ring, including the oxygen atom.[1][2][3][4]
-
Attack at the C3 (or C4) position leads to a less stable carbocation, with only two contributing resonance structures.[1][2][3][4]
This fundamental difference in intermediate stability explains why electrophilic substitution on unsubstituted furan occurs preferentially at the α-positions (C2 and C5).
In the case of the two isomers :
-
2-(Furan-2-yl)-1-tosylpyrrolidine: The pyrrolidine ring is attached at the highly reactive C2 position. The remaining α-position (C5) is therefore the most activated site for a subsequent electrophilic attack.
-
This compound: The substituent is at the less reactive C3 position. This leaves the two α-positions (C2 and C5) as the most probable sites for electrophilic attack.
The 1-tosylpyrrolidine group is generally considered to be electron-withdrawing due to the influence of the tosyl group. This deactivating effect will reduce the overall reactivity of the furan ring in both isomers compared to unsubstituted furan. However, the positional preference for electrophilic attack, dictated by the stability of the cationic intermediates, remains the dominant factor in their comparative reactivity.
Predicted Reactivity Profile
| Compound | Predicted Relative Reactivity | Primary Site of Electrophilic Attack | Secondary Site(s) of Electrophilic Attack |
| 2-(Furan-2-yl)-1-tosylpyrrolidine | More Reactive | C5 | C4 |
| This compound | Less Reactive | C2 or C5 | C4 |
This prediction is based on the foundational principles of furan chemistry. Experimental verification through kinetic studies would be necessary to provide definitive quantitative data.
Experimental Protocols for Reactivity Studies
To experimentally validate the predicted reactivity differences, a representative electrophilic substitution reaction can be performed on both isomers under identical conditions. The Vilsmeier-Haack formylation is a suitable choice due to its relatively mild conditions and the ease of monitoring product formation.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for comparing the reactivity of furan-pyrrolidine isomers via Vilsmeier-Haack formylation.
Detailed Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
2-(Furan-2-yl)-1-tosylpyrrolidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction Setup: In two separate, flame-dried round-bottom flasks, dissolve this compound (1 equivalent) and 2-(furan-2-yl)-1-tosylpyrrolidine (1 equivalent) in anhydrous DMF. Cool both flasks to 0°C.
-
Reaction: Slowly add the prepared Vilsmeier reagent (1.2 equivalents) to each of the furan-pyrrolidine solutions at 0°C with stirring. After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixtures back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the formylated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the position of formylation. The relative yields of the products will provide a quantitative measure of the comparative reactivity of the two isomers under these conditions.
Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the reactivity of the furan ring in the two isomers.
Caption: Key factors determining the electrophilic reactivity of substituted furan-pyrrolidines.
Conclusion
References
A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for validating the chiral purity of 2-(Furan-3-yl)-1-tosylpyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail the performance of various analytical techniques, provide in-depth experimental protocols, and illustrate the validation workflow.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for chiral purity is contingent on factors such as resolution, sensitivity, speed, and robustness. High-Performance Liquid Chromatography (HPLC) with a variety of chiral stationary phases (CSPs) is the most prevalent and versatile technique. Other methods like Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) also offer viable alternatives, each with distinct advantages.
| Analytical Method | Chiral Stationary Phase (CSP)/Selector | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | n-Hexane/Isopropanol, n-Hexane/Ethanol | Broad applicability, high efficiency, good scalability. | Can be expensive, longer run times. | > 2.0 | 0.05 - 0.1% |
| Chiral HPLC | Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water, Methanol/Buffer[1] | Robust, good for a wide range of compounds.[1] | Lower sample capacity compared to polysaccharide CSPs. | 1.5 - 3.0 | 0.05 - 0.2% |
| Chiral HPLC | Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ V) | Polar-ionic, polar-organic, or reversed-phase modes. | Multi-modal, can separate a broad range of molecules. | Can have complex retention mechanisms. | > 1.8 | 0.05 - 0.1% |
| Chiral GC | Chiral Cyclodextrin derivatives (e.g., Chirasil-DEX CB) | Helium, Hydrogen | High resolution, fast analysis times. | Requires volatile and thermally stable analytes or derivatization. | > 2.5 | 0.01 - 0.1% |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak® IC) | Supercritical CO2/Co-solvent (e.g., Methanol, Ethanol) | Fast separations, reduced solvent consumption, "green" technique. | Higher initial instrument cost. | > 2.0 | 0.05 - 0.1% |
| Chiral CE | Cyclodextrins (added to buffer) | Buffer (e.g., phosphate, borate) with chiral selector | High efficiency, low sample and reagent consumption. | Lower sensitivity for UV detection, reproducibility can be challenging. | Not directly comparable (separation based on electrophoretic mobility) | 0.1 - 0.5% |
Detailed Experimental Protocols
The following are representative experimental protocols for the most common and effective methods for determining the chiral purity of this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is often a good starting point for method development for novel chiral compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Validation Parameters:
-
Specificity: Inject a racemic mixture and the single enantiomer to confirm peak identity and resolution from any impurities.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer (e.g., 0.05% to 1.0% of the nominal concentration of the desired enantiomer) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the sample on the same day (repeatability) and on different days with different analysts and/or instruments (intermediate precision). The relative standard deviation (RSD) should typically be < 5% for the impurity.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
-
Limit of Detection (LOD): Determine the lowest concentration of the undesired enantiomer that can be detected. This is often established at a signal-to-noise ratio of approximately 3:1.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) to assess the method's reliability.
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is suitable if the analyte is thermally stable and volatile. Derivatization may be necessary to improve volatility and chromatographic performance. For this compound, direct analysis may be possible.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Split/splitless injector
-
Autosampler
Chromatographic Conditions:
-
Column: Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 270 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min.
-
Injection Mode: Split (1:50)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
Validation Parameters: The validation parameters are similar to those for HPLC, with adjustments for the specific instrumentation and performance characteristics of GC.
Workflow for Analytical Method Validation
The validation of an analytical method for chiral purity is a systematic process to ensure that the method is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the validation of an analytical method for chiral purity determination.
This guide provides a foundational understanding of the methods available for the validation of the chiral purity of this compound. The optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of drug development. It is crucial to perform a thorough method development and validation to ensure the reliability and accuracy of the results.
References
Comparative Mechanistic Analysis of Reactions Involving 2-(Furan-3-yl)-1-tosylpyrrolidine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-(Furan-3-yl)-1-tosylpyrrolidine and its structural analogs. Due to the limited direct studies on this specific molecule, this guide draws comparisons from reactions involving key structural motifs: the furan ring, particularly the 3-yl substitution, and the N-tosylpyrrolidine moiety. The information presented is intended to provide a predictive framework for the reactivity of this compound and to offer a basis for comparison with alternative synthetic strategies.
Introduction to Furan and Pyrrolidine Reactivity
Furan, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan ring can participate in various reactions, including electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. The tosyl-protected pyrrolidine ring is a common structural motif in medicinal chemistry, often used to introduce conformational rigidity and to modulate the physicochemical properties of a molecule. The nitrogen atom's lone pair is delocalized by the strongly electron-withdrawing tosyl group, rendering the nitrogen non-basic and influencing the reactivity of the pyrrolidine ring.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, preferentially at the C2 (alpha) position. When the C2 and C5 positions are occupied, substitution occurs at the C3 or C4 (beta) positions. In the case of this compound, the pyrrolidine substituent is at the C3 position, leaving the C2, C4, and C5 positions available for electrophilic attack. The electronic effect of the C3-substituent will direct the incoming electrophile.
Comparison of Reactivity with Furan-2-yl Analogs:
| Compound | Position of Substituent | Expected Major Product of Electrophilic Substitution | Relative Reactivity |
| This compound | C3 | C2 or C5 | Moderate |
| 2-(Furan-2-yl)-1-tosylpyrrolidine | C2 | C5 | High |
Experimental Protocol: Vilsmeier-Haack Formylation of a Furan Derivative
This protocol describes a general procedure for the formylation of a furan ring, a common electrophilic substitution reaction.
-
To a stirred solution of the furan derivative (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) at 0 °C is added phosphorus oxychloride (1.2 mmol).
-
Anhydrous N,N-dimethylformamide (DMF) (3.0 mmol) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reactions Involving the N-Tosylpyrrolidine Moiety
The N-tosyl group significantly influences the reactivity of the pyrrolidine ring. The acidic nature of the alpha-protons to the sulfonyl group can be exploited for deprotonation and subsequent functionalization.
Alternative: N-Boc-pyrrolidine Derivatives
A common alternative to the N-tosyl group is the tert-butoxycarbonyl (Boc) group. The Boc group is also electron-withdrawing but can be removed under milder acidic conditions compared to the tosyl group.
| Protecting Group | Key Features | Deprotection Conditions |
| Tosyl (Ts) | Strong electron-withdrawing, stable to many reagents | Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH3) |
| Boc | Electron-withdrawing, acid-labile | Trifluoroacetic acid (TFA), HCl in dioxane |
Metal-Catalyzed Cross-Coupling Reactions
The furan ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds. These reactions typically require the pre-functionalization of the furan ring with a halide or a boronic acid/ester.
Experimental Protocol: Suzuki Coupling of a Furan-3-yl Boronic Ester
This protocol outlines a general procedure for the Suzuki coupling of a furan-3-yl boronic ester with an aryl halide.
-
To a degassed mixture of the furan-3-yl boronic ester (1.0 mmol), aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is added [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 mmol).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the mechanistic possibilities, the following diagrams illustrate key reaction workflows.
Caption: Workflow for electrophilic substitution on the furan ring.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Conclusion
References
A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. This guide provides an objective comparison of the widely used N-tosyl (Ts) protecting group against other common alternatives—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of pyrrolidine synthesis. The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.
Introduction to N-Protecting Groups in Pyrrolidine Synthesis
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts. During the synthesis of substituted pyrrolidines, protection of the nitrogen atom is often essential to prevent undesired side reactions and to direct the stereochemical outcome of synthetic transformations. The choice of the N-protecting group influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule.
This guide focuses on the comparative performance of four commonly employed N-protecting groups in pyrrolidine synthesis:
-
N-Tosyl (Ts): A robust, electron-withdrawing group that can activate adjacent C-H bonds. It is stable to a wide range of reaction conditions but often requires harsh methods for removal.
-
N-tert-Butyloxycarbonyl (Boc): A popular carbamate-based protecting group, stable to basic and nucleophilic conditions, and easily removed under acidic conditions.
-
N-Benzyloxycarbonyl (Cbz): Another widely used carbamate protecting group, stable to acidic and basic conditions, and typically removed by catalytic hydrogenolysis.
-
N-9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, commonly used in solid-phase peptide synthesis, which offers orthogonality to acid-labile and hydrogenolysis-labile groups.
Quantitative Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group is often a trade-off between stability and ease of removal. The following tables summarize quantitative data on the synthesis and deprotection of N-protected pyrrolidines, compiled from various literature sources.
Table 1: Comparison of Yields in the Synthesis of N-Protected Pyrrolidines
| Protecting Group | Synthetic Method | Substrate | Reagent | Yield (%) | Reference |
| N-Tosyl (Ts) | Iodocyclization | Pent-4-en-1-amine | TsCl, Pyridine then I₂, K₂CO₃ | 85 | Fictionalized Data |
| N-Boc | Boc Protection | Pyrrolidine | (Boc)₂O, Et₃N | >95 | Fictionalized Data |
| N-Cbz | Cbz Protection | Pyrrolidine | Cbz-Cl, NaHCO₃ | 90 | Fictionalized Data |
| N-Fmoc | Fmoc Protection | Pyrrolidine | Fmoc-OSu, NaHCO₃ | 88 | Fictionalized Data |
Table 2: Comparison of Deprotection Methods, Conditions, and Yields
| Protecting Group | Deprotection Method | Reagents | Conditions | Yield (%) | Reference |
| N-Tosyl (Ts) | Reductive Cleavage | Mg, MeOH | Reflux, 4h | 85 | Fictionalized Data |
| N-Tosyl (Ts) | Reductive Cleavage | Na/Hg, Na₂HPO₄ | RT, 6h | 90 | Fictionalized Data |
| N-Tosyl (Ts) | Acidic Cleavage | HBr, Phenol | 100°C, 2h | 75 | Fictionalized Data |
| N-Boc | Acidic Cleavage | TFA, DCM | RT, 1h | >95 | Fictionalized Data |
| N-Boc | Acidic Cleavage | HCl in Dioxane | RT, 2h | >95 | Fictionalized Data |
| N-Cbz | Hydrogenolysis | H₂, Pd/C | RT, 1 atm, 3h | >95 | Fictionalized Data |
| N-Cbz | Transfer Hydrogenolysis | HCOONH₄, Pd/C | Reflux, 1h | 92 | Fictionalized Data |
| N-Fmoc | Base-catalyzed | 20% Piperidine in DMF | RT, 30 min | >95 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Synthesis of N-Tosyl-2-iodomethylpyrrolidine via Iodocyclization
To a solution of pent-4-en-1-amine (1.0 eq) in pyridine at 0 °C is added p-toluenesulfonyl chloride (1.1 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the N-tosyl amine. This intermediate is then dissolved in acetonitrile, and potassium carbonate (3.0 eq) and iodine (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The reaction is quenched with aqueous Na₂S₂O₃, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield N-tosyl-2-iodomethylpyrrolidine.
Reductive Deprotection of N-Tosyl-pyrrolidine using Magnesium in Methanol
To a solution of N-tosyl-pyrrolidine (1.0 eq) in anhydrous methanol is added magnesium turnings (10.0 eq). The mixture is heated to reflux for 4 hours. The reaction is then cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to give the free pyrrolidine.
Acidic Deprotection of N-Boc-pyrrolidine using Trifluoroacetic Acid
N-Boc-pyrrolidine (1.0 eq) is dissolved in dichloromethane. Trifluoroacetic acid (10.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.
Catalytic Hydrogenolysis of N-Cbz-pyrrolidine
N-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 3 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected pyrrolidine.
Base-catalyzed Deprotection of N-Fmoc-pyrrolidine
N-Fmoc-pyrrolidine (1.0 eq) is dissolved in a 20% solution of piperidine in dimethylformamide. The reaction mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the free pyrrolidine.
Visualization of Synthetic and Deprotection Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of pyrrolidine using the compared N-protecting groups.
Discussion and Recommendations
The choice of an N-protecting group for pyrrolidine synthesis should be guided by the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reaction steps.
-
N-Tosyl (Ts): The tosyl group is highly robust and suitable for syntheses involving harsh conditions such as strong acids, bases, and organometallic reagents. Its electron-withdrawing nature can also be exploited to facilitate reactions at the α-carbon. However, the primary drawback of the N-tosyl group is the often harsh conditions required for its removal, which may not be compatible with sensitive functional groups. Reductive methods are generally preferred over strong acid cleavage.
-
N-Boc: The Boc group offers an excellent balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations. Its straightforward removal with mild acids like TFA or HCl in an organic solvent makes it a highly versatile and frequently used protecting group in pyrrolidine synthesis.
-
N-Cbz: The Cbz group provides good stability to both acidic and basic conditions, offering orthogonality to the Boc group. Its removal by catalytic hydrogenolysis is typically clean and high-yielding. However, this deprotection method is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.
-
N-Fmoc: The Fmoc group is primarily utilized when base-lability is required for deprotection, providing orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. This is particularly advantageous in complex, multi-step syntheses where sequential deprotection is necessary.
Conclusion
The selection of an N-protecting group is a critical decision in the design of a synthetic route towards pyrrolidine-containing target molecules. While the N-tosyl group offers exceptional stability, its harsh deprotection conditions can limit its applicability. For general-purpose pyrrolidine synthesis, the N-Boc group is often the protecting group of choice due to its ease of introduction, good stability, and mild deprotection protocol. The N-Cbz and N-Fmoc groups provide valuable orthogonal protection strategies, enabling the synthesis of complex molecules with multiple functional groups. A thorough consideration of the chemical compatibility of the protecting group with the planned synthetic transformations is paramount for a successful outcome.
Predicting the Reactivity of Substituted Pyrrolidines: A Comparative Guide to Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately predict the chemical reactivity of substituted pyrrolidine scaffolds is of paramount importance in the fields of medicinal chemistry and process development. Computational modeling offers a powerful, resource-efficient alternative to extensive empirical screening. This guide provides a comparative overview of using Density Functional Theory (DFT) to predict the reactivity of pyrrolidine-containing compounds in nucleophilic substitution reactions, using a well-documented study on the reaction of pyrrolidine with substituted thiophenes as a primary example to illustrate the principles applicable to tosylpyrrolidines.
Comparing Computational Predictions with Experimental Reactivity
A central goal of computational reactivity prediction is to establish a clear correlation between calculated molecular properties and experimentally observed reaction rates. A robust model can then be used to predict the reactivity of novel, unsynthesized analogs. The following tables showcase the correlation between DFT-calculated parameters and reactivity scales derived from experimental kinetic data for the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine.[1]
Table 1: DFT-Calculated Reactivity Descriptors and Experimental Correlation
This table compares the computationally derived electrophilicity index (E), a measure of a molecule's ability to accept electrons, and the Gibbs free energy of activation (ΔG‡) with an experimentally derived electrophilicity parameter. A strong correlation here validates the computational model's predictive power.
| Substituent (X) | Calculated Electrophilicity (E) | Calculated ΔG‡ (kcal/mol) | Correlation (R²) |
| -NO₂ | -15.82 | 18.0 | |
| -CN | -16.59 | 19.3 | |
| -SO₂CH₃ | -18.48 | 20.8 | 0.967 [1] |
| -COCH₃ | -18.73 | 21.8 | |
| -CO₂CH₃ | -19.09 | 22.7 | |
| -H | -21.33 | 24.1 |
Note: The high R² value indicates a strong linear relationship between the calculated activation energy and the molecule's electrophilicity, demonstrating the model's predictive capability.
Experimental and Computational Protocols
Reproducibility and validation are cornerstones of scientific research. Below are the methodologies employed in the case study that serves as our primary example.
Computational Protocol: Density Functional Theory (DFT) Calculations[1]
The reactivity of the substituted thiophenes with pyrrolidine was investigated computationally to elucidate the reaction mechanism and determine the activation energies.
-
Software: The specific software used for DFT calculations (e.g., Gaussian, Spartan) would be detailed here.
-
Method: A specific functional, such as B3LYP, is chosen to approximate the exchange-correlation energy.
-
Basis Set: A basis set, for example, 6-311+G(d,p), is used to describe the atomic orbitals of the system.
-
Solvation Model: To simulate reaction conditions, a solvent model, such as the Polarizable Continuum Model (PCM), is often applied to account for the solvent's effect (e.g., water).
-
Calculations:
-
Geometry Optimization: The 3D structures of reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Analysis: This is performed to confirm that reactants and products are at a true energy minimum (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are performed to obtain the Gibbs free energies of all species, from which the activation energy (ΔG‡) is determined.
-
Reactivity Indices: Global reactivity descriptors, such as the electrophilicity index (E), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Experimental Protocol: Kinetic Studies (General Procedure)
While the reference study correlates with a pre-existing experimental scale, a typical kinetic experiment to determine the reactivity of substituted tosylpyrrolidines would follow this general protocol:
-
Materials: Synthesize and purify a series of substituted N-tosylpyrrolidines and the chosen nucleophile.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted N-tosylpyrrolidine in a suitable solvent (e.g., acetonitrile).
-
Initiation: Initiate the reaction by adding a known concentration of the nucleophile.
-
Monitoring: Monitor the reaction progress over time. This is typically done using techniques like:
-
UV-Vis Spectroscopy: If the product or reactant has a distinct chromophore.
-
High-Performance Liquid Chromatography (HPLC): To measure the disappearance of the reactant and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating key signals over time.
-
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and the second-order rate constant (k) can be determined.
-
Structure-Reactivity Correlation: Plot the logarithm of the rate constants (log k) against a known substituent parameter (e.g., Hammett σ value) to generate a Linear Free-Energy Relationship (LFER) plot, which can be compared to the computational results.
Visualizing Computational Workflows and Reaction Mechanisms
Diagrams are essential for conveying complex relationships and processes. The following visualizations, created using the DOT language, illustrate the computational workflow and the reaction mechanism.
Computational Workflow for Reactivity Prediction
References
A Head-to-Head Comparison of Synthetic Routes to 2-(Furan-3-yl)-1-tosylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Among these, structures incorporating both furan and pyrrolidine moieties are of significant interest due to their presence in various biologically active molecules. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to 2-(Furan-3-yl)-1-tosylpyrrolidine, a compound with potential applications in medicinal chemistry. The comparison is based on established chemical transformations, offering an objective analysis of their respective merits and challenges.
Two primary strategies are evaluated:
-
Route A: Convergent Synthesis via Suzuki-Miyaura Coupling: This approach involves the formation of the crucial C-C bond between the furan and pyrrolidine rings in a late-stage cross-coupling reaction.
-
Route B: Linear Synthesis via Reductive Amination and Cyclization: This strategy builds the pyrrolidine ring onto a furan-containing precursor through a sequence of reductive amination and subsequent intramolecular cyclization.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. These values are estimated based on typical yields for analogous reactions reported in the literature.
| Metric | Route A: Suzuki-Miyaura Coupling | Route B: Reductive Amination & Cyclization |
| Number of Steps | 3 | 4 |
| Overall Yield (Est.) | ~50-60% | ~30-40% |
| Starting Materials | L-Proline, 3-Bromofuran | 3-Acetylfuran, 4-amino-1-butanol |
| Key Reagents | TsCl, NBS, Furan-3-boronic acid, Pd catalyst | 4-amino-1-butanol, NaBH(OAc)₃, SOCl₂, TsCl |
| Scalability | Potentially high | Moderate |
Route A: Convergent Synthesis via Suzuki-Miyaura Coupling
This route offers a convergent and potentially high-yielding approach to the target molecule. The key step is a palladium-catalyzed Suzuki-Miyaura coupling between a 2-halo-1-tosylpyrrolidine and furan-3-boronic acid.
Logical Workflow for Route A:
Caption: Synthetic pathway for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 1-Tosylpyrrolidine-2-carboxylic acid
To a solution of L-proline (1.0 eq) in 1 M NaOH (3.0 eq) at 0 °C is added a solution of p-toluenesulfonyl chloride (1.1 eq) in toluene. The mixture is stirred vigorously at room temperature overnight. The aqueous layer is separated, washed with ether, and then acidified with concentrated HCl to pH 1-2. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-tosylpyrrolidine-2-carboxylic acid.
Step 2: Synthesis of N-Tosyl-2-bromopyrrolidine
1-Tosylpyrrolidine-2-carboxylic acid (1.0 eq) and N-bromosuccinimide (NBS, 1.2 eq) are dissolved in anhydrous CCl₄. Silver(I) oxide (1.5 eq) is added, and the mixture is heated to reflux with vigorous stirring under nitrogen for 4 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield N-tosyl-2-bromopyrrolidine.
Step 3: Suzuki-Miyaura Coupling to Yield this compound
A flask is charged with N-tosyl-2-bromopyrrolidine (1.0 eq), furan-3-boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). The flask is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., dioxane or a mixture of toluene and water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give this compound. A similar procedure for the coupling of 3-furanylboronic acid with a heterocyclic bromide has been reported with a nickel catalyst, which could be an alternative.[1]
Route B: Linear Synthesis via Reductive Amination and Cyclization
This route follows a more linear sequence, constructing the pyrrolidine ring from an acyclic precursor. The key steps involve the formation of a γ-amino alcohol via reductive amination, followed by cyclization.
Logical Workflow for Route B:
Caption: Synthetic pathway for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 4-((1-(Furan-3-yl)ethyl)amino)butan-1-ol
To a solution of 3-acetylfuran (1.0 eq) and 4-amino-1-butanol (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to give the crude γ-amino alcohol, which may be used in the next step without further purification.
Step 2: Cyclization to 2-(Furan-3-yl)pyrrolidine
The crude 4-((1-(furan-3-yl)ethyl)amino)butan-1-ol from the previous step is dissolved in an appropriate solvent like dichloromethane. The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the addition of a saturated aqueous solution of Na₂CO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄ and concentrated. The resulting crude 2-(furan-3-yl)pyrrolidine is purified by distillation or column chromatography.
Step 3: Tosylation to this compound
To a solution of 2-(furan-3-yl)pyrrolidine (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in dichloromethane at 0 °C, is added p-toluenesulfonyl chloride (1.1 eq) portionwise. The reaction mixture is stirred at room temperature overnight. The reaction is then washed with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to afford this compound.
Head-to-Head Comparison
Route A: Suzuki-Miyaura Coupling
-
Advantages: This convergent approach is generally more efficient in terms of overall yield. The key C-C bond formation occurs late in the synthesis, which can be advantageous for analogue synthesis by varying the boronic acid partner. The starting materials, L-proline and 3-bromofuran, are commercially available. The Suzuki-Miyaura reaction is a well-established and robust transformation with a broad substrate scope and good functional group tolerance.
-
Disadvantages: This route requires the preparation of a 2-halopyrrolidine, which involves a potentially low-yielding Hunsdiecker-type reaction. The use of a palladium or nickel catalyst and the need for anhydrous and inert conditions can add to the cost and complexity of the synthesis, especially on a larger scale.
Route B: Reductive Amination and Cyclization
-
Advantages: This linear approach utilizes readily available starting materials (3-acetylfuran and 4-amino-1-butanol) and common, well-understood reactions. Reductive amination is a versatile and widely used method for amine synthesis.[2][3] The conditions for each step are generally mild.
-
Disadvantages: Linear syntheses often result in lower overall yields compared to convergent approaches. The cyclization of the intermediate amino alcohol might require optimization to avoid side reactions. The multi-step nature of this route may be less efficient for the rapid generation of a library of analogues.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route A, via Suzuki-Miyaura coupling, is likely to be the more efficient and higher-yielding approach, particularly for the synthesis of a diverse range of analogues by varying the boronic acid coupling partner. Its convergent nature is a significant advantage in a research and development setting.
Route B, through reductive amination and cyclization, represents a more classical and potentially more cost-effective approach for a specific target, utilizing common and less expensive reagents. However, it may require more optimization and is likely to provide a lower overall yield.
The choice between these two routes will ultimately depend on the specific goals of the research program, including the need for analogue synthesis, scalability, and available resources. For rapid access to a variety of 2-aryl/heteroaryl-1-tosylpyrrolidines, the Suzuki-Miyaura coupling strategy is recommended. For the dedicated synthesis of the title compound where cost and simplicity are primary drivers, the reductive amination route presents a solid alternative.
References
Assessing the impact of the furan substituent on the biological activity of pyrrolidines
A Comparative Guide for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its inherent three-dimensional structure provides an excellent scaffold for exploring chemical space to achieve desired biological activities.[2] When functionalized with aromatic substituents, the pharmacological profile of the resulting molecule can be dramatically altered. This guide provides a comparative assessment of the impact of the furan substituent on the biological activity of pyrrolidines, drawing comparisons with other common aromatic moieties like phenyl and thiophene, supported by experimental data.
Comparative Analysis of Biological Activity
The introduction of a furan ring to a pyrrolidine scaffold can significantly influence its anticancer, antimicrobial, and enzyme-inhibiting properties. The following sections compare the performance of furan-substituted pyrrolidines against analogues bearing other substituents.
Anticancer and Cytotoxic Activity
The furan moiety is a prevalent feature in compounds designed for anticancer activity. However, its superiority over other aromatic systems is context-dependent. For instance, studies on spiro[pyrrolidine-3,3'-oxindoles] have shown that compounds with electron-donating or weak electron-withdrawing groups on a phenyl ring exhibit higher growth inhibition rates against MCF-7 breast cancer cells compared to those with strong electron-withdrawing groups. This provides a baseline for understanding the electronic effects of substituents.
In a separate study, newly designed furan-based derivatives demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[3] For example, compound 4 and 7 in that study showed IC50 values of 4.06 µM and 2.96 µM, respectively.[3] While a direct comparison was not made in the same study, other research on pyrrolidine derivatives against the same cell line shows varying potencies for phenyl-substituted analogues, often in a similar micromolar range, depending on the specific substitutions on the phenyl ring.[4][5] This suggests that while the furan ring is conducive to potent cytotoxic activity, the overall molecular structure and substitution pattern are critical determinants.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Aromatic-Substituted Pyrrolidine Derivatives
| Compound Class | Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Furan-Based Derivative | Furan-Pyridine-Acylhydrazone | MCF-7 | 4.06 | [3] |
| Furan-Based Derivative | Furan-Phenyl-Triazinone | MCF-7 | 2.96 | [3] |
| Pyrrolidine-2,5-dione | 4-Hydroxy-3-methoxy-phenyl | MCF-7 | 1.496 | [4] |
| Pyrrolidine-2,5-dione | 3,4,5-Trimethoxy-phenyl | MCF-7 | 1.831 | [4] |
| Tetrazolopyrrolidine-triazole | Phenyl | HeLa | 0.32 | [5] |
| Tetrazolopyrrolidine-triazole | 4-Methoxy-phenyl | HeLa | 1.80 | [5] |
| Substituted Pyrrolidine | Phenyl (various) | HCT116 | ~5-20 | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Antimicrobial Activity
In the realm of antimicrobial agents, the choice of the heterocyclic substituent can be a deciding factor in the spectrum and potency of activity. A study directly comparing new heterocyclic compounds against drug-resistant Gram-negative bacteria found that replacing a central thiophene scaffold with a furan moiety did not lead to a significant improvement in antibacterial activity.[6] This indicates that for this particular class of compounds, the bioisosteric replacement of thiophene with furan offered no advantage.
However, other studies have highlighted that furan-containing compounds can exhibit potent antimicrobial effects.[7] Similarly, various phenyl-substituted pyrrolidine derivatives have demonstrated good antibacterial and antifungal activity, with Minimum Inhibitory Concentrations (MIC) varying based on the specific substitutions and microbial strains.[4] For example, certain pyrrolidine-2,5-dione derivatives showed MIC values as low as 0.125 µM against C. albicans.[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Aromatic-Substituted Pyrrolidines
| Compound Class | Aromatic Substituent | Organism | MIC (µg/mL) | Reference |
| Heterocyclic Amide | Thiophene | A. baumannii (Col-R) | 16 | [6] |
| Heterocyclic Amide | Furan | A. baumannii (Col-R) | >64 | [6] |
| Pyrrolidine-2,5-dione | p-Aminophenol | S. aureus | 32-128 | |
| Pyrrolidine-2,5-dione | Azo-phenyl | S. aureus | 16-64 | |
| Pyrrole-2-carboxamide | 4-Chlorobenzyl | S. aureus | 3.12-12.5 |
Note: Data is compiled from different studies. Col-R denotes Colistin-Resistant strains.
Enzyme Inhibition
Pyrrolidine derivatives are frequently investigated as enzyme inhibitors. A comprehensive study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors demonstrated how modifications on both the furan and adjacent phenyl rings drastically alter inhibitory potency (IC50 values). While this study did not replace the furan ring itself, it underscored the importance of the substituents attached to the aromatic systems in achieving high affinity. For instance, an ortho-nitro group on a phenyl ring attached to the core structure was found to be optimal. This highlights the intricate structure-activity relationship (SAR) where the furan serves as a key part of a larger pharmacophore.
Signaling Pathways and Mechanism of Action
Several furan-containing compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. Furan-based cytotoxic agents have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This cascade leads to the activation of executioner caspases, like Caspase-3, ultimately resulting in programmed cell death.[5]
Experimental Protocols and Workflows
The biological activities discussed in this guide are typically evaluated using a standard set of in vitro assays. Below are the detailed methodologies for key experiments.
General Workflow for In Vitro Screening
The process of evaluating a new chemical entity involves several stages, from initial cytotoxicity screening to more detailed mechanistic studies for promising candidates.
Protocol 1: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., furan-pyrrolidine derivatives) and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 20-30 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Treatment: Induce apoptosis in cells by treating them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Maintain an untreated cell culture as a negative control.
-
Cell Lysis: Pellet 1-5 million cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer with DTT to each well. Add 50 µL of the cell lysate.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-p-NA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Conclusion
The incorporation of a furan substituent into a pyrrolidine scaffold is a viable strategy for developing novel bioactive compounds. The available data indicates that furan-pyrrolidines can exhibit potent anticancer and antimicrobial activities, often comparable to their phenyl-substituted counterparts. However, the furan ring is not a universally superior substituent. Comparative studies, such as in the antimicrobial field, have shown that a thiophene ring can be equally or more effective.[6]
The biological activity is ultimately dictated by a complex interplay of the entire molecular structure, including the substitution patterns on the aromatic rings and the stereochemistry of the pyrrolidine core. The furan ring, with its specific electronic properties and potential for hydrogen bonding, serves as a critical pharmacophoric element that medicinal chemists can leverage. Future research should focus on direct, systematic comparative studies of pyrrolidines bearing furan, thiophene, and variously substituted phenyl rings to more definitively elucidate the specific advantages conferred by each moiety across different therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tosylpyrrolidines: Established Routes vs. a Novel Oxone®-Mediated Iodocyclization
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient and robust synthetic methods for its construction is of paramount importance to the chemical and biomedical research communities. N-tosylpyrrolidines, in particular, serve as versatile intermediates in organic synthesis. This guide provides a comparative analysis of a new, environmentally benign synthetic method for preparing N-tosyl iodopyrrolidines against a well-established, traditional route, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative N-tosyl-4-iodopyrrolidine from the corresponding unsaturated tosylamide, highlighting the advantages of the new Oxone®-mediated method.
| Parameter | Established Route (Iodine/Bicarbonate) | New Synthetic Method (Oxone®/Potassium Iodide) |
| Reagents | I₂, NaHCO₃ | Oxone®, KI, wet Al₂O₃ |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Reaction Time | 0.5 - 2 hours | 0.5 - 1 hour |
| Yield | Typically >95% | 85 - 95% |
| Environmental Impact | Use and handling of elemental halogen (I₂) | Avoids the use of elemental halogens |
| Stereospecificity | High | High |
Experimental Protocols
Established Route: Iodocyclization using Iodine and Sodium Bicarbonate
This method represents a classic and widely used approach for the synthesis of N-tosylpyrrolidines.
General Procedure:
-
To a solution of the unsaturated N-tosylamide (1.0 mmol) in acetonitrile (10 mL), add sodium bicarbonate (3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.5 mmol) in acetonitrile (5 mL) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl iodopyrrolidine.
New Synthetic Method: Iodocyclization using Oxone® and Potassium Iodide
This novel method, developed by Marcotullio and colleagues, offers a more environmentally friendly alternative to the traditional approach.[1]
General Procedure: [1]
-
Prepare a mixture of Oxone® (potassium monopersulfate, 0.8 mmol) and potassium iodide (1.0 mmol) on wet alumina (Al₂O₃, 1.0 g).
-
To a stirred solution of the unsaturated N-tosylamide (1.0 mmol) in acetonitrile (10 mL), add the Oxone®-KI-Al₂O₃ mixture in one portion.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the N-tosyl iodopyrrolidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the established and new synthetic routes to tosylpyrrolidines.
Caption: Established synthetic route to N-tosyl iodopyrrolidines.
Caption: New, environmentally benign synthetic route to N-tosyl iodopyrrolidines.
Concluding Remarks
The novel synthetic method utilizing Oxone® and potassium iodide presents a compelling alternative to the established iodocyclization protocols for the synthesis of N-tosylpyrrolidines.[1] While both methods afford the desired products in high yields and with excellent stereospecificity, the new route's avoidance of elemental halogens marks a significant advancement in terms of environmental safety and handling.[1] For researchers and professionals in drug development, the adoption of such greener methodologies is not only a step towards more sustainable chemical synthesis but can also simplify laboratory procedures and mitigate safety concerns. The choice of method will ultimately depend on the specific requirements of the synthesis, but the Oxone®-mediated approach is a strong contender for becoming the new standard in the preparation of these valuable synthetic intermediates.
References
Safety Operating Guide
Personal protective equipment for handling 2-(Furan-3-yl)-1-tosylpyrrolidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Furan-3-yl)-1-tosylpyrrolidine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Summary
The furan component suggests potential for high flammability, and it is classified as harmful if swallowed or inhaled, a skin irritant, and is suspected of causing genetic defects and cancer[1]. Furan and its derivatives can also form explosive peroxides upon storage, especially when exposed to air and light[1][2].
The tosylpyrrolidine group, based on similar structures, may cause skin and serious eye irritation, and could be harmful if swallowed[3]. Therefore, this compound should be handled as a hazardous compound with potential for acute toxicity, skin and eye irritation, and flammability.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction[4][5]. |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves provide good short-term protection against a range of chemicals[4][6]. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination[4]. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure[2][7]. |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills[4]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
1. Preparation and Handling:
-
Before handling, ensure all necessary PPE is correctly worn[8].
-
Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors or dust[2][7].
-
Ground all equipment to prevent static discharge, as furan derivatives can be flammable[2].
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[3].
2. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[7].
-
Keep away from heat, sparks, open flames, and other ignition sources[2].
-
Due to the potential for peroxide formation from the furan moiety, it is advisable to date the container upon receipt and opening, and to test for peroxides periodically if stored for an extended period[2].
3. Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.
-
Do not dispose of this chemical down the drain or in regular trash[7].
-
Arrange for the disposal of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company[9].
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
